CGS 24592
Description
Properties
CAS No. |
147861-76-5 |
|---|---|
Molecular Formula |
C19H23N2O6P |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[[(2S)-3-(4-phenylphenyl)-2-(phosphonomethylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H23N2O6P/c22-18(23)10-11-20-19(24)17(21-13-28(25,26)27)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17,21H,10-13H2,(H,20,24)(H,22,23)(H2,25,26,27)/t17-/m0/s1 |
InChI Key |
MVRLTBIHUWUGAR-KRWDZBQOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CGS 24592: A Technical Overview of a Neprilysin Inhibitor
Introduction
CGS 24592 is a potent inhibitor of neprilysin (NEP), also known as neutral endopeptidase (NEP) or enkephalinase. Initially developed by Novartis, this compound has been utilized primarily as a research tool and reference compound in the investigation of the physiological roles of neprilysin and in the development of other NEP inhibitors. While not developed into a commercial drug itself, its history is intertwined with the broader progress of NEP inhibitors as a therapeutic class, particularly for cardiovascular diseases. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, preclinical data, and its contextual role in drug discovery. Due to the limited publicly available data on its dedicated development program, this document focuses on its characterization and use in preclinical research.
Core Mechanism of Action: Neprilysin Inhibition
Neprilysin is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. By inhibiting neprilysin, this compound prevents the breakdown of these peptides, leading to their increased bioavailability and enhanced physiological effects. This mechanism is central to the therapeutic rationale for NEP inhibitors in conditions such as heart failure and hypertension, where the potentiation of natriuretic peptide signaling can lead to vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular load.
Signaling Pathway of Neprilysin Inhibition
The following diagram illustrates the mechanism of action of this compound in the context of the renin-angiotensin-aldosterone system (RAAS) and natriuretic peptide pathways.
Preclinical Data
Publicly available quantitative data for this compound is sparse and primarily found within patent literature and comparative studies.
| Parameter | Value | Context | Source |
| Potency | Similar to thiorphan (B555922) and sacubitrilat | Comparative potency as a known NEP inhibitor. | [1] |
| Developer | Novartis AG | Initial developer of the compound. | [2] |
| Therapeutic Area (Investigational) | Cardiovascular Diseases | Based on its mechanism as a neprilysin inhibitor. | [2] |
| Highest R&D Status | Pending | Global development status. | [2] |
Experimental Protocols
This compound has been used in preclinical models to elucidate the role of neprilysin in various physiological and pathological processes. One documented example is its use in a murine model of smoke and burn (SB) injury to study acute inflammation in the lung.[2]
Murine Model of Smoke and Burn (SB) Induced Lung Injury
Objective: To study the effects of neutral endopeptidase (NEP) inhibition on acute lung inflammation.
Animal Model: C57BL/6 mice.[2]
Experimental Groups:
-
Sham group
-
SB injury alone
-
CGS-24592 pretreatment followed by SB injury
Methodology:
-
Pretreatment: Mice in the experimental group were pretreated with an intravenous (i.v.) dose of CGS-24592 (10 mg/kg) one hour prior to the SB injury.[2]
-
Anesthesia: Mice were anesthetized with an intraperitoneal (i.p.) injection of ketamine/xylazine.[2]
-
Smoke Inhalation: Anesthetized mice were intubated and exposed to cooled cotton smoke (2 x 30 seconds).[2]
-
Burn Injury: Following smoke exposure, a 40% total body surface area (TBSA) flame burn was administered after a subcutaneous injection of 0.9% saline.[2]
-
Resuscitation and Analgesia: Buprenorphine (2 mg/kg) was administered i.p., and the animals were resuscitated with saline.[2]
-
Outcome Measures:
-
Vascular Permeability: Evans Blue dye was injected i.v. 15 minutes before sacrifice to assess vascular leakage into the lung tissue.[2]
-
Pulmonary Edema: Lung wet/dry weight ratio was measured.[2]
-
Neutrophil Infiltration: Myeloperoxidase (MPO) levels in the lungs were analyzed after vascular perfusion.[2]
-
Results from the Study:
-
Pretreatment with this compound significantly increased Evans Blue dye levels in the lungs of SB-injured mice by 61% compared to SB injury alone, indicating exacerbated vascular permeability.[2]
-
The lung wet/dry weight ratio was significantly higher (27%) in the CGS-24592 pretreated group compared to the SB injury alone group, suggesting increased pulmonary edema.[2]
-
CGS-24592 pretreatment also led to a significant 29% increase in MPO levels compared to SB injury alone, indicating heightened neutrophil infiltration.[2]
The study concluded that the specific NEP inhibitor this compound exacerbated SB-induced lung injury and inflammation in mice.[2]
Experimental Workflow
The following diagram outlines the workflow of the described preclinical experiment.
References
CGS 24592 for Neutral Endopeptidase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 24592 is a potent and selective inhibitor of neutral endopeptidase 24.11 (NEP), a key enzyme in the degradation of several vasoactive peptides. By inhibiting NEP, this compound effectively increases the bioavailability of peptides such as atrial natriuretic peptide (ANP) and bradykinin (B550075), leading to vasodilation, natriuresis, and cardioprotective effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
Neutral endopeptidase (NEP), also known as neprilysin or CD10, is a zinc-dependent metalloprotease that plays a critical role in cardiovascular homeostasis through its degradation of various vasoactive peptides.[1] Inhibition of NEP has emerged as a promising therapeutic strategy for conditions such as hypertension and heart failure.[1][2] this compound is a potent and selective NEP inhibitor that has demonstrated significant therapeutic potential in preclinical studies.[3][4] It is the active metabolite of the orally bioavailable prodrug CGS 25462.[5] This guide delves into the technical details of this compound, providing essential information for its scientific evaluation and potential therapeutic application.
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of neutral endopeptidase. NEP is responsible for the breakdown of several endogenous peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin.[1][6] By blocking NEP, this compound prevents the degradation of these peptides, leading to their increased plasma concentrations.[3] The elevated levels of ANP and bradykinin result in a cascade of downstream effects, including vasodilation, increased natriuresis and diuresis, and a reduction in blood pressure.[3][6] Preclinical evidence strongly suggests that the cardioprotective effects of this compound are significantly mediated by the potentiation of the kinin system.[4]
Quantitative Data
The inhibitory potency of this compound against neutral endopeptidase has been quantified, providing a clear measure of its efficacy at the molecular level.
| Parameter | Value | Enzyme | Reference |
| IC50 | 1.6 nmol/L | Neutral Endopeptidase 24.11 (NEP) | [3] |
| Ki | Not publicly available | Neutral Endopeptidase 24.11 (NEP) |
Signaling Pathways
The inhibition of NEP by this compound leads to the potentiation of two primary signaling pathways: the Atrial Natriuretic Peptide (ANP) pathway and the Kinin pathway.
Caption: Signaling pathways modulated by this compound-mediated NEP inhibition.
Experimental Protocols
This section details key experimental methodologies relevant to the study of this compound.
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay (General Protocol)
A standard fluorometric assay is typically used to determine the in vitro inhibitory activity of compounds like this compound against NEP.
Caption: A typical workflow for an in vitro NEP inhibition assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human NEP
-
A fluorogenic NEP substrate (e.g., Suc-Ala-Ala-Phe-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To the wells of a microplate, add the assay buffer, this compound dilutions, and a fixed concentration of recombinant human NEP.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction (e.g., by adding a stopping solution like acetic acid).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Calculate the percent inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
-
Quantification of this compound in Human Plasma
A validated reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection is used for the quantitative determination of this compound in human plasma.[5]
Methodology:
-
Sample Preparation:
-
HPLC Conditions:
-
Quantification:
-
A standard curve is generated using known concentrations of this compound in plasma.
-
The concentration of this compound in the unknown samples is determined by comparing their peak areas to the standard curve.
-
The limit of quantification (LOQ) for this method has been established at 25 ng/ml.[5]
-
In Vivo Model of Myocardial Ischemia/Reperfusion Injury
The cardioprotective effects of this compound have been demonstrated in a rat model of myocardial ischemia and reperfusion.[4]
Caption: Experimental workflow for assessing the cardioprotective effects of this compound.
Methodology:
-
Animal Model: Male Lewis inbred rats are used for this model.[4]
-
Surgical Procedure:
-
The rats are anesthetized and ventilated.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.[4]
-
-
Ischemia and Reperfusion:
-
Assessment of Infarct Size:
-
At the end of the reperfusion period, the heart is excised.
-
The heart is stained (e.g., with triphenyltetrazolium (B181601) chloride) to differentiate between the viable (red) and infarcted (pale) myocardial tissue.
-
The infarct size is expressed as a percentage of the area at risk.[4]
-
-
Investigation of Mechanism:
-
To investigate the role of kinins, a kinin-receptor antagonist (e.g., icatibant) can be administered before the induction of ischemia.[4]
-
Structure-Activity Relationship and Synthesis
Detailed information regarding the structure-activity relationship (SAR) and the specific chemical synthesis process for this compound is not extensively available in the public scientific literature. This information is likely proprietary to the developing pharmaceutical company. General principles of NEP inhibitor design often involve structures that mimic the transition state of NEP substrate hydrolysis, typically incorporating a zinc-binding group.
Conclusion
This compound is a highly potent inhibitor of neutral endopeptidase with demonstrated efficacy in preclinical models of cardiovascular disease. Its mechanism of action, centered on the potentiation of the ANP and kinin systems, offers a compelling rationale for its therapeutic potential. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the pharmacological profile and therapeutic applications of this compound and other NEP inhibitors. Further research into its pharmacokinetic and pharmacodynamic properties in humans is warranted to fully elucidate its clinical utility.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinins and Kinin Receptors in Cardiovascular and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CGS 24592
Disclaimer: Publicly available information on the specific pharmacokinetic and pharmacodynamic properties of CGS 24592 is limited. This guide synthesizes the available data and outlines experimental approaches for further investigation.
Introduction
This compound is identified as a major metabolite of CGS 25462, a novel investigational antihypertensive agent. Understanding the pharmacokinetic and pharmacodynamic profile of this compound is crucial for a comprehensive assessment of the safety and efficacy of its parent compound, CGS 25462. Active metabolites can significantly contribute to the overall therapeutic effect and potential adverse reactions of a drug. This document provides a detailed overview of the known information regarding this compound and presents hypothetical experimental workflows for its further characterization.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), have not been extensively published in peer-reviewed literature. The primary available information pertains to the analytical methodology for its quantification in human plasma.
Analytical Method for Quantification
A validated high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for the simultaneous quantification of CGS 25462 and its metabolites, including this compound, in human plasma.
Table 1: Analytical Method Validation Parameters for this compound
| Parameter | Value |
| Limit of Quantification (LOQ) | 25 ng/ml |
| Validation Concentration Range | 25 to 5000 ng/ml |
| Mean Relative Recovery | 107% |
| Coefficient of Variation | 7.7% to 15% |
Experimental Protocol: HPLC Quantification of this compound in Human Plasma
1. Sample Preparation:
- Plasma proteins are precipitated using a 10% trichloroacetic acid (TCA) solution.
- The sample is vortexed and then centrifuged to separate the precipitated proteins.
- The resulting supernatant is collected for HPLC analysis.
2. HPLC System and Conditions:
- Column: Zorbax RX C18 column.
- Detection: Fluorescence detector.
- Excitation Wavelength: 254 nm.
- Emission Wavelength: 325 ± 12.5 nm.
3. Internal Standard:
- While an internal standard (CGS 25798) was used for the parent drug CGS 25462, the specific internal standard for the metabolite analysis was not explicitly mentioned in the available abstract. A structurally similar compound with comparable chromatographic and fluorescence properties would be a suitable choice.
4. Data Analysis:
- The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard calibration curve.
CGS_25462 [label="CGS 25462\n(Parent Drug)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Metabolism [label="Metabolism\n(e.g., in Liver)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
CGS_24592 [label="this compound\n(Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"];
CGS_25659 [label="CGS 25659\n(Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Excretion [label="Excretion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CGS_25462 -> Metabolism;
Metabolism -> CGS_24592;
Metabolism -> CGS_25659;
CGS_24592 -> Excretion;
CGS_25659 -> Excretion;
}
Caption: Metabolic conversion of CGS 25462 to its metabolites.
Pharmacodynamics
There is a notable absence of publicly available data on the pharmacodynamic properties of this compound. It is currently unknown whether this compound is an active metabolite that contributes to the antihypertensive effects of CGS 25462, or if it is inactive. To elucidate its pharmacodynamic profile, a series of in vitro and in vivo studies would be necessary.
Hypothetical Experimental Workflow for Pharmacodynamic Characterization
The following outlines a potential experimental approach to determine the pharmacological activity of this compound.
Caption: A proposed workflow for characterizing the pharmacodynamics of this compound.
Detailed Methodologies for Hypothetical Pharmacodynamic Studies
1. In Vitro Receptor Binding Assays:
- Objective: To determine if this compound binds to known targets involved in blood pressure regulation, such as angiotensin II (AT1 and AT2) receptors.
- Protocol:
- Prepare cell membrane fractions expressing the target receptors.
- Incubate the membranes with a radiolabeled ligand specific for the receptor in the presence of varying concentrations of this compound.
- Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.
2. In Vitro Enzyme Inhibition Assays:
- Objective: To assess the inhibitory activity of this compound on enzymes involved in the renin-angiotensin system, such as Angiotensin-Converting Enzyme (ACE).
- Protocol:
- Incubate purified ACE with its substrate in the presence of different concentrations of this compound.
- Measure the rate of product formation to determine the IC50 value of this compound for ACE inhibition.
3. In Vivo Animal Models:
- Objective: To evaluate the effect of this compound on blood pressure in a living organism.
- Protocol:
- Utilize an established animal model of hypertension, such as the spontaneously hypertensive rat (SHR).
- Administer varying doses of this compound to the animals.
- Continuously monitor blood pressure using telemetry or tail-cuff methods.
- Establish a dose-response relationship to determine the potency and efficacy of this compound in lowering blood pressure.
Conclusion and Future Directions
The Impact of CGS 24592 on Atrial Natriuretic Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CGS 24592, a potent and selective inhibitor of neutral endopeptidase (NEP), plays a critical role in the modulation of atrial natriuretic peptide (ANP) levels. By preventing the enzymatic degradation of ANP, this compound effectively elevates its circulating concentrations, thereby amplifying its downstream physiological effects. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on ANP, detailed experimental methodologies for its study, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.
Introduction to this compound and Atrial Natriuretic Peptide
Atrial natriuretic peptide (ANP) is a key cardiac hormone involved in the regulation of blood pressure, sodium and water balance, and cardiovascular homeostasis. Its functions include vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood volume and pressure. The biological activity of ANP is terminated through its degradation by the enzyme neutral endopeptidase (NEP).
This compound is a powerful and selective inhibitor of NEP. By blocking the action of this enzyme, this compound prevents the breakdown of ANP, leading to a significant increase in its plasma concentrations and a potentiation of its therapeutic effects. This mechanism of action has positioned NEP inhibitors as a promising class of drugs for the treatment of cardiovascular conditions such as hypertension and heart failure.
Mechanism of Action: NEP Inhibition
The primary mechanism by which this compound exerts its effects on ANP is through the direct inhibition of neutral endopeptidase. NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of vasoactive peptides, including ANP.
Caption: Mechanism of NEP inhibition by this compound.
Quantitative Effects of NEP Inhibition on Plasma ANP Levels
Preclinical studies have demonstrated the significant impact of NEP inhibitors on circulating ANP concentrations. While specific data for this compound is limited in publicly available literature, studies on structurally and functionally related compounds provide valuable insights into the expected quantitative effects. A study on CGS 35601, a triple inhibitor with potent NEP inhibitory activity, and its orally active prodrug, CGS 37808, revealed substantial increases in plasma ANP levels in conscious rats.
| Compound | Dose and Route of Administration | ANP Infusion | Percent Increase in Plasma ANP Immunoreactivity | Duration of Effect |
| CGS 35601 | 10 mg/kg, intravenous | Yes | 170% | Up to 4 hours |
| CGS 37808 (prodrug) | 10 mgEq/kg, oral | Yes | 103% | Up to 4 hours |
Experimental Protocols
In Vivo Assessment of NEP Inhibition on Plasma ANP Levels in Rats
This protocol outlines a general procedure for evaluating the effect of a NEP inhibitor, such as this compound, on plasma ANP concentrations in a rat model.
4.1.1. Animal Model
-
Species: Male Sprague-Dawley rats (250-300g)
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Acclimation: Minimum of one week prior to experimentation.
4.1.2. Experimental Groups
-
Vehicle control (e.g., saline or appropriate solvent)
-
This compound (dose-ranging study, e.g., 1, 3, 10 mg/kg)
4.1.3. Drug Administration
-
Administer this compound or vehicle via the desired route (e.g., oral gavage or intravenous injection).
4.1.4. Blood Sampling
-
Collect blood samples (approximately 0.5 mL) from the tail vein or a cannulated artery at baseline (pre-dose) and at various time points post-administration (e.g., 30, 60, 120, 240 minutes).
-
Collect blood into chilled tubes containing aprotinin (B3435010) and EDTA to prevent peptide degradation.
4.1.5. Plasma Preparation
-
Immediately centrifuge the blood samples at 4°C to separate plasma.
-
Store the plasma samples at -80°C until analysis.
4.1.6. ANP Measurement (Radioimmunoassay - RIA)
-
Principle: A competitive binding assay where radiolabeled ANP competes with unlabeled ANP in the sample for binding to a limited number of ANP-specific antibodies.
-
Procedure:
-
Prepare a standard curve using known concentrations of synthetic ANP.
-
Incubate plasma samples, standards, radiolabeled ANP, and the primary antibody.
-
Add a secondary antibody to precipitate the antigen-antibody complexes.
-
Centrifuge and decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
Calculate the ANP concentration in the samples by comparing their radioactivity to the standard curve.
-
Caption: Experimental workflow for in vivo ANP assessment.
Signaling Pathways of Atrial Natriuretic Peptide
Upon its release and the inhibition of its degradation by this compound, ANP binds to its receptor, the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylyl cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger to mediate the various physiological effects of ANP.
Caption: ANP signaling pathway.
Conclusion
This compound, through its potent and selective inhibition of neutral endopeptidase, represents a significant pharmacological tool for augmenting the endogenous levels of atrial natriuretic peptide. The resulting increase in circulating ANP enhances its beneficial cardiovascular effects, offering a promising therapeutic strategy for conditions characterized by volume overload and elevated blood pressure. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of NEP inhibitors. Further preclinical and clinical studies are warranted to fully characterize the dose-response relationship and clinical efficacy of this compound.
CGS 24592: A Technical Guide for Researchers
CAS Number: 147923-04-4
This technical guide provides an in-depth overview of CGS 24592, a potent and selective inhibitor of neutral endopeptidase 24.11 (NEP). The information is intended for researchers, scientists, and professionals in drug development interested in the pharmacology and therapeutic potential of this compound.
Core Compound Information
This compound is the active metabolite of the prodrug CGS 25462. Following oral administration, CGS 25462 is converted to this compound, which exerts its pharmacological effects.
| Property | Value |
| CAS Number | 147923-04-4 |
| Molecular Formula | C₁₉H₂₃N₂O₆P |
| Molecular Weight | 406.37 g/mol |
| Class | Neutral Endopeptidase (NEP) Inhibitor |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of neutral endopeptidase 24.11 (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, most notably atrial natriuretic peptide (ANP).
By inhibiting NEP, this compound prevents the breakdown of ANP, leading to increased plasma concentrations of this peptide. ANP then binds to its receptor, natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent rise in intracellular cGMP levels activates protein kinase G (PKG), which mediates a range of physiological effects, including:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.
-
Antiproliferative Effects: Inhibition of cardiac and vascular smooth muscle cell growth.
These actions collectively contribute to the potential therapeutic benefits of this compound in cardiovascular diseases such as hypertension and congestive heart failure.
Signaling Pathway of ANP
Caption: ANP Signaling Pathway and the inhibitory action of this compound.
Preclinical Data
Studies on the prodrug CGS 25462 in the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat model have demonstrated the in vivo efficacy of its active metabolite, this compound.
| Parameter | Vehicle Control | CGS 25462 (100 mg/kg/day) | Omapatrilat (40 mg/kg/day) | Enalapril (10 mg/kg/day) |
| Systolic Blood Pressure | Elevated | Significantly Reduced | Significantly Reduced | No Significant Effect |
| Vascular Remodeling | Present | Prevented | Prevented | No Effect |
| Endothelial Function | Impaired | Improved | Improved | No Effect |
| Vessel Wall Collagen | Increased | Decreased | Decreased | No Effect |
| Cardiac & Renal Fibrosis | Present | No Alteration | Decreased | No Alteration |
| Inflammatory Mediators | Increased | No Alteration | Decreased | No Alteration |
Data derived from studies on the prodrug CGS 25462 in DOCA-salt hypertensive rats.
These findings indicate that NEP inhibition by this compound results in potent anti-hypertensive effects, prevents vascular remodeling, and improves endothelial function in this animal model of hypertension.
Pharmacokinetics and Analytical Methods
This compound is the active metabolite of the orally administered prodrug CGS 25462. A sensitive and validated high-performance liquid chromatography (HPLC) method has been developed for the quantitative determination of this compound in human plasma.
| Parameter | Value |
| Analytical Method | Reversed-phase HPLC with fluorescence detection |
| Extraction Method | Plasma protein precipitation with 10% TCA |
| Chromatographic Column | Zorbax RX C18 |
| Detection | Fluorescence (Excitation: 254 nm, Emission: 325 nm) |
| Limit of Quantification (LOQ) | 25 ng/mL |
| Mean Relative Recovery | 107% |
| Coefficient of Variation | 7.7% to 15% |
This method is sensitive enough to measure plasma concentrations of this compound following a single oral dose of its prodrug.
Experimental Protocols
General Neutral Endopeptidase (NEP) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds like this compound against NEP.
Caption: Experimental workflow for a NEP inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of purified NEP enzyme, a fluorogenic NEP substrate (e.g., Suc-Ala-Ala-Phe-AMC), a series of dilutions of this compound, and a known NEP inhibitor as a positive control.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add the NEP enzyme solution to wells containing either buffer (for control), the known inhibitor, or varying concentrations of this compound. Allow a brief pre-incubation period.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Incubate the plate at 37°C and measure the increase in fluorescence over time using a plate reader. The cleavage of the substrate by NEP releases a fluorescent molecule.
-
Data Analysis: Calculate the rate of reaction for each condition. Determine the percentage of NEP inhibition at each concentration of this compound and calculate the IC₅₀ value.
Quantification of this compound in Plasma by HPLC
This protocol outlines the key steps for quantifying this compound in plasma samples.
Methodology:
-
Sample Preparation: To a plasma sample, add an internal standard and precipitate the proteins by adding 10% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Injection: Inject the supernatant onto a reversed-phase HPLC system.
-
Chromatographic Separation: Separate the analytes using a C18 column with an appropriate mobile phase.
-
Detection: Detect this compound and the internal standard using a fluorescence detector set to an excitation wavelength of 254 nm and an emission wavelength of 325 nm.
-
Quantification: Create a standard curve using known concentrations of this compound and determine the concentration in the plasma samples by comparing the peak area ratios of the analyte to the internal standard.
Synthesis
Detailed, step-by-step synthesis protocols for this compound are proprietary and not publicly available. However, the general synthesis of related NEP inhibitors often involves the coupling of a substituted biphenyl (B1667301) alanine (B10760859) derivative with a protected amino acid containing a phosphonate (B1237965) group, followed by deprotection steps. The synthesis is typically multi-step and requires expertise in organic chemistry.
Conclusion
This compound is a potent inhibitor of neutral endopeptidase with a well-defined mechanism of action that leads to the enhancement of the beneficial cardiovascular effects of atrial natriuretic peptide. Preclinical studies of its prodrug, CGS 25462, have demonstrated significant antihypertensive effects and improvements in vascular and endothelial function in animal models. Validated analytical methods are available for its quantification in biological matrices, facilitating further pharmacokinetic and pharmacodynamic studies. This compound represents a promising molecule for research into novel treatments for hypertension and other cardiovascular disorders.
CGS 24592: A Potent Neutral Endopeptidase Inhibitor for Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 24592 is a potent and selective inhibitor of neutral endopeptidase 24.11 (NEP), also known as neprilysin.[1] NEP is a key enzyme responsible for the degradation of several vasoactive peptides, most notably the atrial natriuretic peptide (ANP). By inhibiting NEP, this compound effectively increases the circulating levels of ANP, leading to enhanced vasodilation, natriuresis, and diuresis. These physiological effects position this compound as a significant tool in cardiovascular research, particularly in the investigation of hypertension and congestive heart failure.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a visualization of its signaling pathway.
Mechanism of Action
This compound exerts its cardiovascular effects through the inhibition of neutral endopeptidase (NEP). NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of signaling peptides, including ANP, bradykinin, and adrenomedullin.[2][3][4] The primary therapeutic target in the context of cardiovascular disease is the potentiation of the ANP signaling cascade.
ANP is a cardiac hormone released by atrial myocytes in response to atrial stretch, which is indicative of increased blood volume.[5] Upon release, ANP binds to its receptor, guanylyl cyclase-A (GC-A), on the surface of target cells, such as vascular smooth muscle cells and kidney cells.[5] This binding activates the intrinsic guanylyl cyclase activity of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7]
The accumulation of intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets.[8][9] In vascular smooth muscle, this cascade leads to vasodilation by reducing intracellular calcium levels. In the kidneys, it promotes natriuresis (sodium excretion) and diuresis (water excretion). By inhibiting the enzymatic degradation of ANP, this compound prolongs its half-life and enhances these beneficial effects, ultimately leading to a reduction in blood pressure and cardiac workload.
Signaling Pathway
The signaling pathway initiated by the inhibition of NEP by this compound and the subsequent potentiation of ANP is depicted below.
Caption: this compound inhibits NEP, increasing ANP and activating the GC-A/cGMP/PKG pathway for vasodilation.
Quantitative Data
The following table summarizes the key quantitative data for this compound, including its in vitro potency and in vivo effects observed in a preclinical study involving a similar long-acting NEP inhibitor, CGS 24128, which serves as a proxy for the expected effects of this compound.
| Parameter | Value | Species/Model | Reference |
| In Vitro NEP Inhibition (IC50) | 1.6 nmol/L | --- | [1] |
| In Vivo Increase in Plasma ANPir (CGS 24128) | 191 ± 19% | Rat | [10] |
| Potentiation of ANP-induced Natriuresis (CGS 24128) | 28.8 ± 4.0 µEq/kg/min (vs. 15.8 ± 1.8 in vehicle) | Anesthetized Rat | [10] |
Experimental Protocols
This section provides a detailed methodology for a representative preclinical experiment to evaluate the efficacy of a NEP inhibitor like this compound in an animal model of hypertension. This protocol is based on established methods for studying hypertension in rats.[11][12][13]
Animal Model of Hypertension
Objective: To induce hypertension in rats to test the antihypertensive effects of this compound.
Model: Spontaneously Hypertensive Rat (SHR) is a commonly used genetic model that closely mimics human essential hypertension.[12]
Procedure:
-
Animal Selection: Use male Spontaneously Hypertensive Rats (SHR) aged 12-14 weeks. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
-
Blood Pressure Measurement: Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method. Train the rats to the procedure for several days before recording baseline measurements to minimize stress-induced variations.
Drug Administration and Monitoring
Objective: To assess the effect of this compound on blood pressure in hypertensive rats.
Procedure:
-
Grouping: Randomly divide the SHR rats into two groups: a control group receiving vehicle and a treatment group receiving this compound.
-
Dosing: Administer this compound orally at a predetermined dose (e.g., 10 mg/kg) once daily for a specified period (e.g., 4 weeks). The vehicle group receives the same volume of the vehicle solution.
-
Monitoring: Measure SBP and HR at regular intervals (e.g., weekly) throughout the treatment period.
-
Data Analysis: Compare the changes in SBP and HR from baseline between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in a rat hypertension model, from animal selection to data analysis.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the neutral endopeptidase and the atrial natriuretic peptide system in cardiovascular physiology and pathophysiology. Its high potency and selectivity make it an ideal candidate for preclinical studies aimed at understanding the therapeutic potential of NEP inhibition in conditions such as hypertension and heart failure. The provided data, protocols, and pathway visualizations offer a solid foundation for researchers and drug development professionals to design and interpret experiments involving this promising compound. Further research is warranted to fully elucidate its clinical applicability and long-term effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Neprilysin Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. droracle.ai [droracle.ai]
- 5. Natriuretic Peptide Signaling via Guanylyl Cyclase (GC)-A: An Endogenous Protective Mechanism of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expression of guanylyl cyclase-A/atrial natriuretic peptide receptor blocks the activation of protein kinase C in vascular smooth muscle cells. Role of cGMP and cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic profile of CGS 24128, a potent, long-acting inhibitor of neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on CGS 24592 for Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the early-stage research on CGS 24592, a selective neutral endopeptidase (NEP) inhibitor, for the treatment of heart failure. The core of this document focuses on the preclinical findings from a key comparative study in a rat model of hypertension-induced heart failure. This guide is intended to provide researchers and drug development professionals with a detailed understanding of the experimental data, methodologies, and putative mechanisms of action of this compound in this context.
Core Research Findings
The primary data available for this compound in a heart failure model comes from a study by Emoto et al. (2005), which compared the effects of a selective NEP inhibitor (this compound), a dual endothelin-converting enzyme (ECE)/NEP inhibitor (CGS 26303), and an angiotensin-converting enzyme (ACE) inhibitor (temocapril) in Dahl salt-sensitive rats.[1][2] This animal model develops hypertension and progresses to heart failure, mimicking some aspects of the human disease.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the aforementioned study, comparing the effects of this compound with a control group and other treatments. The data presented here are based on figures from the publication and should be considered estimates.
Table 1: Effects on Systolic Blood Pressure
| Treatment Group | Systolic Blood Pressure (mmHg) |
| Dahl Salt-Sensitive (Control) | ~190 |
| This compound (NEP inhibitor) | ~160 |
| Temocapril (ACE inhibitor) | ~160 |
| CGS 26303 (ECE/NEP inhibitor) | ~160 |
All treatments resulted in a similar and significant reduction in systolic blood pressure compared to the untreated hypertensive rats.[1][2]
Table 2: Effects on Cardiac Hypertrophy
| Treatment Group | Heart Weight/Body Weight Ratio | Right Ventricle/Body Weight Ratio |
| Dahl Salt-Sensitive (Control) | ~4.5 | ~0.9 |
| This compound (NEP inhibitor) | ~4.2 | ~0.8 |
| Temocapril (ACE inhibitor) | ~3.8 | ~0.7 |
| CGS 26303 (ECE/NEP inhibitor) | ~3.7 | ~0.7 |
Temocapril and CGS 26303 significantly reduced the heart weight to body weight ratio, indicating a reduction in cardiac hypertrophy. This compound showed a trend towards reduction, but the effect was less pronounced than with the ACE inhibitor or the dual ECE/NEP inhibitor.[1][2]
Table 3: Effects on Cardiac Fibrosis
| Treatment Group | LV Perivascular Fibrosis Ratio (%) |
| Dahl Salt-Sensitive (Control) | ~2.5 |
| This compound (NEP inhibitor) | ~2.3 |
| Temocapril (ACE inhibitor) | ~1.5 |
| CGS 26303 (ECE/NEP inhibitor) | ~1.2 |
Treatment with the ACE inhibitor and the dual ECE/NEP inhibitor significantly reduced left ventricular perivascular fibrosis. In contrast, the selective NEP inhibitor this compound did not significantly decrease the perivascular fibrosis ratio in this model.[1][2]
Experimental Protocols
The following is a detailed description of the experimental methodology used in the key preclinical study of this compound.
Animal Model and Induction of Heart Failure
-
Animal Model: Male Dahl salt-sensitive (DS) rats were used. This strain is genetically predisposed to developing hypertension and subsequent heart failure when fed a high-salt diet.[3][4]
-
Diet: To induce hypertension and heart failure, rats were fed a high-salt (8% NaCl) diet from 6 weeks of age. A control group of DS rats was fed a low-salt (0.3% NaCl) diet.[4][5]
-
Timeline: The study followed the progression from left ventricular hypertrophy (at 11 weeks) to congestive heart failure (at 17 weeks).[1][2]
Drug Administration
-
Treatment Groups: Hypertensive rats were randomized into four groups:
-
Untreated (vehicle)
-
This compound (selective NEP inhibitor)
-
Temocapril (ACE inhibitor)
-
CGS 26303 (dual ECE/NEP inhibitor)
-
-
Administration: The drugs were administered from week 11 to week 17 of the study. The exact dosages and route of administration are not available in the abstract but would be detailed in the full publication.
Key Experimental Measurements
-
Hemodynamic Assessment: Systolic blood pressure was measured.
-
Echocardiography: Left ventricular geometry and function were assessed using echocardiography.
-
Histological Analysis: Left ventricular perivascular fibrosis was quantified using Sirius red staining.
-
Gene Expression Analysis: mRNA levels of collagen types I and III were measured to assess the molecular markers of fibrosis.
-
Neurohormonal Analysis: Plasma levels of endothelin-1 (B181129) (ET-1) were measured.
Signaling Pathways and Visualizations
Mechanism of Action of this compound
As a selective neutral endopeptidase (NEP) inhibitor, this compound is designed to block the action of NEP. NEP is an enzyme responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[1][6][7][8]
By inhibiting NEP, this compound increases the circulating levels of these beneficial peptides.[1][6][7][8] Natriuretic peptides exert their effects by binding to their receptors, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[6] This signaling cascade results in several cardioprotective effects:
-
Vasodilation: Relaxation of blood vessels, which reduces blood pressure and the workload on the heart.
-
Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys, which reduces blood volume and congestion.
-
Antiproliferative and Antihypertrophic Effects: Inhibition of cardiac remodeling, including the reduction of cardiac muscle cell growth (hypertrophy) and the formation of fibrous tissue (fibrosis).[9]
Experimental Workflow
The following diagram illustrates the workflow of the key preclinical study investigating this compound.
Conclusion
The early-stage, preclinical research on this compound, a selective NEP inhibitor, demonstrates its ability to lower blood pressure in a rat model of hypertension-induced heart failure. However, in the key comparative study, its effects on reducing cardiac hypertrophy and fibrosis were less pronounced than those of an ACE inhibitor or a dual ECE/NEP inhibitor. These findings suggest that while NEP inhibition with this compound has a beneficial hemodynamic effect, it may be less effective in mitigating the structural remodeling of the heart that is characteristic of heart failure progression, at least when used as a monotherapy in this specific animal model. Further research would be necessary to explore the potential of this compound in combination with other therapeutic agents and to fully elucidate its long-term effects on cardiac structure and function.
References
- 1. droracle.ai [droracle.ai]
- 2. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi-res.com [mdpi-res.com]
- 5. Leveraging Signaling Pathways to Treat Heart Failure with Reduced Ejection Fraction: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marksparksolutions.com [marksparksolutions.com]
- 8. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward a New Paradigm for Targeted Natriuretic Peptide Enhancement in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CGS 24592 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 24592 is a potent and selective inhibitor of Neutral Endopeptidase 24.11 (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several vasoactive and neuroregulatory peptides. By inhibiting NEP, this compound effectively increases the bioavailability of these peptides, leading to a range of physiological effects. This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting, focusing on its application in cardiovascular and angiogenesis research.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the active site of the NEP enzyme. This inhibition prevents the breakdown of key signaling peptides, most notably Atrial Natriuretic Peptide (ANP) and Basic Fibroblast Growth Factor (bFGF).
-
Atrial Natriuretic Peptide (ANP) Pathway: ANP is a cardiac hormone that regulates blood pressure and volume homeostasis. NEP is the primary enzyme responsible for its degradation. By inhibiting NEP, this compound increases circulating levels of ANP, which then binds to its receptor, NPR-A. This binding activates guanylate cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), ultimately resulting in a reduction in blood pressure.
-
Basic Fibroblast Growth Factor (bFGF) Pathway: bFGF is a potent pro-angiogenic factor involved in the formation of new blood vessels. NEP can proteolytically cleave and inactivate bFGF. Inhibition of NEP by this compound is therefore expected to enhance the local concentration and activity of bFGF, thereby modulating angiogenesis. The downstream signaling of bFGF involves the activation of receptor tyrosine kinases (FGFRs), which triggers cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting endothelial cell proliferation, migration, and tube formation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related NEP inhibitors.
| Compound | Target | IC50 | Animal Model | Dose | Route of Administration | Observed Effects |
| This compound | NEP | 1.6 nM | - | - | - | Potent and selective NEP inhibition |
| SCH 39370 | NEP | 11.2 nM | Rat (DOCA-salt hypertensive) | 30 mg/kg | Subcutaneous | Potentiated ANF response, lowered blood pressure |
| Candoxatrilat | NEP | - | Rat | 10 mg/kg | Oral (as prodrug Candoxatril) | Rapid and progressive inhibition of kidney NEP |
Experimental Protocols
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
This protocol is designed to determine the inhibitory potency of this compound on NEP activity in a fluorometric assay.
Materials:
-
Recombinant human NEP (or tissue homogenate containing NEP)
-
NEP-specific fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~320/405 nm)
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations (e.g., from 1 µM to 0.01 nM).
-
Enzyme Preparation: Dilute the recombinant NEP in pre-warmed assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted this compound solution (or vehicle control - assay buffer with a corresponding percentage of DMSO). b. Add 25 µL of the diluted NEP enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 µL of the NEP fluorogenic substrate solution to each well.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound. b. Plot the percentage of NEP inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Hypertension Model (Spontaneously Hypertensive Rat - SHR)
This protocol describes the evaluation of the antihypertensive effects of this compound in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Tail-cuff plethysmography system for blood pressure measurement
-
Oral gavage needles
-
Animal balance
Procedure:
-
Acclimatization: Acclimate the SHR to the laboratory environment and the tail-cuff blood pressure measurement procedure for at least one week prior to the study.
-
Baseline Measurements: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for 3 consecutive days.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Based on data from similar NEP inhibitors, a starting dose in the range of 10-30 mg/kg can be considered.
-
Animal Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administration: Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 1-4 weeks).
-
Blood Pressure Monitoring: Measure SBP, DBP, and HR at regular intervals post-dosing (e.g., 2, 4, 8, and 24 hours after the first dose, and then daily or weekly throughout the study).
-
Data Analysis: a. Calculate the change in blood pressure from baseline for each animal. b. Compare the blood pressure changes between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This protocol outlines a method to assess the pro-angiogenic potential of this compound.
Materials:
-
C57BL/6 mice
-
Matrigel (growth factor-reduced)
-
Basic Fibroblast Growth Factor (bFGF)
-
This compound
-
Heparin
-
Sterile, ice-cold PBS
-
Syringes and needles
-
Hemoglobin colorimetric assay kit (e.g., Drabkin's reagent)
-
Optional: Anti-CD31 antibody for immunohistochemistry
Procedure:
-
Preparation of Matrigel Plugs: a. Thaw Matrigel on ice. b. In a sterile, pre-chilled tube, mix Matrigel with bFGF (e.g., 150 ng/mL), heparin (e.g., 10 units/mL), and either this compound (at various concentrations) or vehicle control. Keep the mixture on ice at all times.
-
Animal Preparation and Injection: a. Anesthetize the mice. b. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a pre-chilled syringe. The Matrigel will solidify into a plug at body temperature.
-
Treatment (if not included in the plug): If this compound is to be administered systemically, it can be given daily via oral gavage or subcutaneous injection at a predetermined dose.
-
Plug Excision: After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis: a. Hemoglobin Assay: Homogenize the excised plugs in a known volume of water. Centrifuge to pellet debris. Measure the hemoglobin content in the supernatant using a colorimetric assay. Higher hemoglobin content indicates greater vascularization. b. Immunohistochemistry (Optional): Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density.
-
Data Analysis: Compare the hemoglobin content or microvessel density between the this compound-treated groups and the control group using statistical tests such as a t-test or ANOVA.
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for CGS 24592 in Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental protocols for evaluating the antihypertensive effects of CGS 24592, a putative endothelin-converting enzyme (ECE) inhibitor. While specific data for this compound is limited in publicly available literature, this document synthesizes information from related CGS compounds and established methodologies in hypertension research to offer detailed protocols and data presentation formats. The provided protocols are intended to serve as a foundational guide for researchers investigating the pharmacological properties of this compound and similar ECE inhibitors in the context of hypertension.
Introduction
Hypertension is a major risk factor for cardiovascular disease. The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (B181129) (ET-1), plays a significant role in the pathophysiology of hypertension. Endothelin-converting enzyme (ECE) is a key enzyme responsible for the synthesis of mature ET-1 from its precursor, big ET-1. Inhibition of ECE, therefore, presents a promising therapeutic strategy for the treatment of hypertension. This compound is a compound identified as a potential ECE inhibitor. These application notes detail the experimental procedures to characterize its efficacy in vitro and in vivo.
Mechanism of Action: ECE Inhibition
This compound is hypothesized to exert its antihypertensive effect by inhibiting endothelin-converting enzyme (ECE). ECE is a metalloprotease that cleaves big ET-1 to produce the highly potent vasoconstrictor ET-1. By blocking this conversion, this compound is expected to reduce the levels of circulating and tissue ET-1, leading to vasodilation and a decrease in blood pressure.
Signaling Pathway of ECE Inhibition
Caption: Signaling pathway of ET-1 synthesis and the inhibitory action of this compound.
Experimental Protocols
In Vitro ECE Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting ECE activity.
Methodology:
-
Enzyme Source: Recombinant human ECE-1.
-
Substrate: Fluorogenic ECE-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl.
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well microplate, add the assay buffer, recombinant ECE-1, and varying concentrations of this compound. c. Pre-incubate the mixture for 15 minutes at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence intensity (excitation/emission wavelengths specific to the substrate) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of this compound by fitting the data to a dose-response curve.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of this compound on blood pressure in a genetic model of hypertension.
Animal Model: Spontaneously Hypertensive Rats (SHR).
Methodology:
-
Animal Acclimatization: Acclimatize male SHRs (14-16 weeks old) to the laboratory conditions for at least one week.
-
Blood Pressure Measurement: a. Train the rats for tail-cuff blood pressure measurement for several days before the experiment to minimize stress-induced variations. b. Alternatively, for continuous and more accurate measurements, implant radiotelemetry transmitters for monitoring blood pressure and heart rate.
-
Drug Administration: a. Divide the animals into vehicle control and this compound treatment groups. b. Administer this compound or vehicle orally (gavage) or intravenously at various doses.
-
Data Collection: a. Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) at baseline and at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: a. Calculate the change in blood pressure and heart rate from baseline for each group. b. Compare the effects of different doses of this compound with the vehicle control using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound in hypertensive rats.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro ECE Inhibitory Activity of CGS Compounds
| Compound | ECE-1 IC50 (nM) | NEP IC50 (nM) | Selectivity (NEP/ECE-1) |
| CGS 26303 | 410 | 1 | 0.002 |
| CGS 35066 | 22 | 2300 | 104.5 |
| CGS 34043 | 5.8 | 110 | 19.0 |
| This compound | TBD | TBD | TBD |
TBD: To be determined through experimentation.
Table 2: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg) | Route | Maximum ΔSBP (mmHg) | Time to Max Effect (h) |
| Vehicle | - | Oral | -2 ± 1.5 | - |
| This compound | 1 | Oral | TBD | TBD |
| This compound | 10 | Oral | TBD | TBD |
| This compound | 30 | Oral | TBD | TBD |
| Positive Control | e.g., 10 | Oral | e.g., -30 ± 2.5 | e.g., 4 |
ΔSBP: Change in Systolic Blood Pressure from baseline. Data are presented as mean ± SEM. TBD: To be determined through experimentation.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound as a potential antihypertensive agent. By characterizing its in vitro ECE inhibitory activity and its in vivo efficacy in established animal models of hypertension, researchers can elucidate its therapeutic potential. The structured data presentation and clear experimental workflows are designed to facilitate robust and reproducible scientific investigation. Due to the limited public information on this compound, these protocols are based on established methods for similar ECE inhibitors and should be adapted as necessary based on the specific properties of the compound.
Application Notes and Protocols for CGS 24592 in In Vivo Rodent Models
To the valued researcher, scientist, and drug development professional,
This document aims to provide a comprehensive overview of the in vivo dosage and administration of CGS 24592 in rodent models. However, extensive searches of publicly available scientific literature and databases have yielded no specific information regarding in vivo studies, dosage, or administration protocols for a compound designated "this compound."
This lack of information prevents the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested. The scientific community relies on published, peer-reviewed data to establish standardized protocols and understand the pharmacological properties of compounds. Without such data for this compound, any provided information would be speculative and not based on established scientific evidence.
We recommend the following course of action:
-
Verification of Compound Identifier: Please double-check the compound name "this compound" for any potential typographical errors or alternative nomenclature. It is possible the compound is known by a different name, such as a developmental code or a more common chemical name.
-
Consult Internal Documentation: If this compound is from an internal discovery program, please refer to internal documentation, patents, or preclinical data reports for information on its in vivo use.
-
Chemical Structure or Target-Based Search: If the chemical structure or the biological target of this compound is known, a broader search based on these parameters may yield information on analogous compounds. This could provide insights into potential starting doses and administration routes for initial range-finding studies.
In the interest of providing a helpful resource for researchers working with novel compounds in rodent models, we are providing a generalized framework and key considerations for establishing in vivo dosage and administration protocols. This information is based on standard practices in preclinical drug development and should be adapted based on the specific physicochemical and pharmacological properties of the compound .
General Framework for In Vivo Rodent Dosing Studies
When initiating in vivo studies with a novel compound, a systematic approach is crucial to determine a safe and efficacious dose. The following sections outline a general workflow and key experimental considerations.
Table 1: Key Parameters for In Vivo Rodent Dosing Studies
| Parameter | Key Considerations |
| Route of Administration | Intravenous (IV), Intraperitoneal (IP), Oral (PO), Subcutaneous (SC), Intramuscular (IM). The choice depends on the compound's solubility, desired absorption rate, and clinical relevance. |
| Vehicle Selection | The vehicle must solubilize the compound without causing toxicity. Common vehicles include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), and various oil-based formulations. Vehicle toxicity studies should be conducted in parallel. |
| Dose Range Finding | Typically initiated with a single-dose escalation study to determine the maximum tolerated dose (MTD). Doses can be estimated from in vitro potency (e.g., IC50 or EC50) and allometric scaling from other species if data is available. |
| Pharmacokinetics (PK) | Characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). |
| Pharmacodynamics (PD) | Measures the biological effect of the compound on its target. This can involve measuring biomarkers, physiological changes, or behavioral responses. |
| Rodent Species and Strain | The choice of species (mouse, rat) and strain (e.g., C57BL/6, Sprague-Dawley) can influence the compound's metabolism and efficacy. The selection should be based on the disease model and its translational relevance. |
| Dosing Frequency and Duration | Determined by the compound's half-life and the desired therapeutic effect. Can range from a single dose to chronic daily dosing. |
Experimental Protocols: A Generalized Approach
The following are generalized protocols that would need to be adapted for a specific compound like this compound once its properties are known.
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least 7 days before the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2-n: Increasing doses of the test compound (e.g., 1, 3, 10, 30, 100 mg/kg).
-
-
Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., IP or PO).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours post-dose). Record changes in body weight daily for 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight and produces no more than mild, transient clinical signs of toxicity.
Protocol 2: Efficacy Study in a Disease-Specific Rodent Model
-
Animal Model: Select a relevant rodent model for the therapeutic indication.
-
Group Allocation: Randomly assign animals to treatment groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (a known effective compound)
-
Group 3-n: Different dose levels of the test compound (selected based on MTD and PK/PD data).
-
-
Dosing: Administer the compound or vehicle according to the predetermined dosing schedule.
-
Efficacy Assessment: Measure relevant efficacy endpoints at specified time points. These could include tumor volume, blood glucose levels, behavioral changes, or specific biomarkers.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship and the statistical significance of the observed effects.
Visualization of Experimental Workflow
While a specific signaling pathway for this compound cannot be generated, the following diagram illustrates a generalized workflow for preclinical in vivo testing of a novel compound.
Caption: Generalized workflow for preclinical in vivo testing of a novel compound.
We are committed to providing accurate and actionable scientific information. Should you obtain a more specific identifier or further details about this compound, we would be pleased to conduct a more targeted search and provide a detailed report.
Preparing CGS 24592 Solutions for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 24592 is a potent and selective inhibitor of Neutral Endopeptidase 24.11 (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides, including the natriuretic peptides. By inhibiting NEP, this compound prevents the breakdown of Atrial Natriuretic Peptide (ANP), leading to increased plasma ANP concentrations. This elevation in ANP levels subsequently enhances the activation of its receptor, particulate guanylate cyclase-A (pGC-A), resulting in increased intracellular concentrations of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). The ANP/cGMP signaling pathway plays a crucial role in regulating blood pressure, cell proliferation, and apoptosis. The IC50 value for this compound's inhibition of NEP is 1.6 nmol/L.
These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture assays, enabling researchers to investigate its effects on various cellular processes.
Data Presentation
For consistent and reproducible results, it is crucial to accurately prepare and apply this compound in cell culture experiments. The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value/Recommendation | Notes |
| IC50 (NEP Inhibition) | 1.6 nmol/L | Molar concentration at which 50% of NEP activity is inhibited. |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Stock Solution Concentration | 1-10 mM | Prepare a high-concentration stock to minimize the final DMSO concentration in the cell culture medium. |
| Final DMSO Concentration in Media | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% is recommended for sensitive cell lines. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is required for this calculation. Please refer to the manufacturer's certificate of analysis for the exact molecular weight.
-
For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * (1000 mg / 1 g)
-
-
Weighing this compound:
-
In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated amount of this compound powder.
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex or gently sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions and Dosing of Cells
This protocol outlines the dilution of the this compound stock solution to the final working concentration for cell culture experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thaw the Stock Solution:
-
Thaw one aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilutions (if necessary):
-
It is recommended to perform serial dilutions of the stock solution in sterile DMSO to achieve intermediate concentrations before the final dilution in cell culture medium. This helps to ensure accuracy and minimize the volume of DMSO added to the cells.
-
-
Final Dilution in Cell Culture Medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
Calculate the volume of the this compound stock or intermediate solution needed to achieve the desired final concentration in the cell culture well.
-
Example: To achieve a final concentration of 10 µM in 1 mL of medium from a 10 mM stock solution:
-
(10,000 µM) * V1 = (10 µM) * 1000 µL
-
V1 = 1 µL of the 10 mM stock solution.
-
-
Add the calculated volume of the this compound solution to the pre-warmed medium. Mix thoroughly by gentle pipetting. Crucially, add the this compound solution to the medium and not the other way around to prevent precipitation.
-
-
Dosing the Cells:
-
Remove the existing medium from the cell culture wells.
-
Add the appropriate volume of the medium containing the final concentration of this compound to each well.
-
Include a vehicle control group of cells treated with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
-
Incubation:
-
Return the cell culture plates to the incubator and incubate for the desired experimental duration.
-
Mandatory Visualizations
Caption: this compound inhibits NEP, increasing ANP levels and cGMP signaling.
Caption: Workflow for preparing this compound solutions for cell culture.
Application Notes and Protocols: CGS 24592 Administration in Congestive Heart Failure Models
Note to the Reader: Extensive searches of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "CGS 24592" in the context of congestive heart failure or any other pharmacological application. The search results were populated with irrelevant information, suggesting that "this compound" may be a misnomer, an obsolete internal compound code, or a compound that has not been described in accessible scientific literature.
Therefore, the following application notes and protocols are based on a potential alternative compound, CCG258208 , a novel G protein-coupled receptor kinase 2 (GRK2) inhibitor, which was identified in the initial literature search as a therapeutic agent in animal models of heart failure. It is crucial to recognize that this information is provided as a potential substitute and may not be relevant to the originally intended query.
Alternative Compound Focus: CCG258208
CCG258208 is a potent and selective inhibitor of GRK2, an enzyme that is upregulated in heart failure and contributes to the desensitization of β-adrenergic receptors, leading to diminished cardiac function. Inhibition of GRK2 has emerged as a promising therapeutic strategy to restore cardiac function in heart failure.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving CCG258208 in mouse models of heart failure.
Table 1: Dose-Response of CCG258208 in a Post-Myocardial Infarction (MI) Mouse Model of Heart Failure
| Dosage of CCG258208 | Route of Administration | Duration of Treatment | Key Findings |
| 0.1 mg/kg/day (Low) | Intraperitoneal | 2 weeks | No significant therapeutic effect |
| 0.5 mg/kg/day (Medium) | Intraperitoneal | 2 weeks | Moderate improvement in cardiac function |
| 2 mg/kg/day (High) | Intraperitoneal | 2 weeks | Robust therapeutic effects, comparable to 5 mg/kg/day of paroxetine (B1678475) |
Table 2: Efficacy of CCG258208 in a Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure
| Treatment Group | Route of Administration | Duration of Treatment | Impact on Left Ventricular Ejection Fraction (LVEF) |
| Vehicle | Intraperitoneal | 2 weeks | Significant decline |
| CCG258208 (2 mg/kg/day) | Intraperitoneal | 2 weeks | Significant improvement |
| Paroxetine (5 mg/kg/day) | Intraperitoneal | 2 weeks | Significant improvement, comparable to CCG258208 |
Experimental Protocols
1. Post-Myocardial Infarction (MI) Mouse Model of Heart Failure
-
Animal Model: Adult male C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize mice using appropriate anesthesia (e.g., isoflurane).
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
-
Drug Administration:
-
Two weeks post-MI, randomize mice into treatment groups (vehicle, CCG258208 at low, medium, and high doses, and paroxetine).
-
Administer the assigned treatment daily via intraperitoneal injection for 2 weeks.
-
-
Functional Assessment:
-
Perform echocardiography at baseline (pre-treatment) and at the end of the treatment period to assess cardiac function (e.g., LVEF, fractional shortening).
-
2. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure
-
Animal Model: Adult male C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize mice.
-
Perform a thoracotomy to expose the aortic arch.
-
Constrict the transverse aorta between the innominate and left common carotid arteries using a suture tied against a needle of a specific gauge to create a pressure overload.
-
-
Drug Administration:
-
After the development of heart failure (typically 2-4 weeks post-TAC), randomize mice into treatment groups.
-
Administer vehicle, CCG258208 (2 mg/kg/day), or paroxetine (5 mg/kg/day) daily via intraperitoneal injection for a specified duration.
-
-
Functional and Histological Assessment:
-
Monitor cardiac function using echocardiography.
-
At the end of the study, harvest hearts for histological analysis to assess cardiac hypertrophy and fibrosis.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GRK2 signaling in heart failure and the inhibitory action of CCG258208.
Caption: General experimental workflow for testing CCG258208 in mouse models of heart failure.
Application Notes and Protocols for Measuring NEP Inhibition with CGS 24592
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutral Endopeptidase (NEP), also known as Neprilysin or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the inactivation of a variety of bioactive peptides. NEP is a key regulator in several physiological processes, including cardiovascular homeostasis and neuronal signaling. Its substrates include natriuretic peptides (ANP, BNP), bradykinin, enkephalins, and substance P. Inhibition of NEP has emerged as a promising therapeutic strategy for conditions such as heart failure and hypertension, as it leads to the potentiation of the biological effects of its substrates.
CGS 24592 is a potent and selective inhibitor of Neutral Endopeptidase (NEP). Understanding its inhibitory activity is critical for preclinical and clinical research. These application notes provide a detailed protocol for measuring NEP inhibition using this compound, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound against NEP is a key parameter in its characterization. The following table summarizes the quantitative data for this compound.
| Compound | Target | IC50 | Assay Condition |
| This compound | Neutral Endopeptidase (NEP/CD10) | 1.6 nM | In vitro enzymatic assay |
Signaling Pathway
NEP is a cell-surface enzyme that cleaves and inactivates several signaling peptides. Its inhibition by this compound prevents this degradation, thereby enhancing the downstream signaling of these peptides. For example, by preventing the breakdown of Atrial Natriuretic Peptide (ANP), NEP inhibition leads to increased levels of cyclic GMP (cGMP), promoting vasodilation and natriuresis.
Experimental Protocols
In Vitro NEP Inhibition Assay using a Fluorogenic Substrate
This protocol describes a method to determine the inhibitory activity of this compound against NEP using a fluorogenic substrate. The assay measures the fluorescence generated from the enzymatic cleavage of a quenched fluorogenic peptide substrate.
Materials:
-
Recombinant Human NEP (R&D Systems, or equivalent)
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH, where Mca is (7-methoxycoumarin-4-yl)acetyl and Dnp is 2,4-dinitrophenyl)
-
This compound (Tocris Bioscience, or equivalent)
-
Assay Buffer: 50 mM Tris, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
Experimental Workflow:
Application Notes and Protocols for Studying Atrial Natriuretic Peptide (ANP) Metabolism with CGS 24592
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial Natriuretic Peptide (ANP) is a crucial cardiac hormone that plays a significant role in regulating blood pressure, sodium and water balance, and cardiovascular homeostasis. The metabolic clearance of ANP is primarily mediated by two pathways: enzymatic degradation by neutral endopeptidase 24.11 (NEP), also known as neprilysin, and receptor-mediated clearance via the natriuretic peptide clearance receptor (NPR-C). CGS 24592 is a potent and selective inhibitor of NEP, with an IC50 of 1.6 nM.[1] By inhibiting NEP, this compound prevents the breakdown of ANP, leading to increased plasma concentrations and potentiation of its physiological effects.[1] This makes this compound a valuable pharmacological tool for investigating the therapeutic potential of augmenting endogenous ANP signaling in conditions such as hypertension and heart failure.
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models to study ANP metabolism and its physiological consequences.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on ANP metabolism and related physiological parameters based on its potent NEP inhibition.
Table 1: In Vitro NEP Inhibition by this compound
| Parameter | Value | Description |
| IC50 | 1.6 nM | The half maximal inhibitory concentration of this compound against purified neutral endopeptidase 24.11.[1] |
Table 2: Expected In Vivo Effects of this compound Administration in a Hypertensive Rat Model
| Parameter | Expected Outcome | Method of Measurement |
| Plasma ANP Levels | Dose-dependent increase | ELISA or RIA |
| Urinary cGMP Excretion | Significant increase | ELISA or RIA |
| Mean Arterial Pressure (MAP) | Dose-dependent decrease | Telemetry or tail-cuff method |
| Urinary Sodium Excretion (Natriuresis) | Significant increase | Flame photometry or ion-selective electrode |
| Urine Volume (Diuresis) | Significant increase | Metabolic cages |
Signaling Pathways and Experimental Workflows
ANP Signaling and Degradation Pathway
The following diagram illustrates the signaling cascade initiated by ANP and its degradation by NEP, which is inhibited by this compound.
References
Application of CGS 24592 in Cardiac Hypertrophy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 24592 is a potent and selective inhibitor of neutral endopeptidase 24.11 (NEP), also known as neprilysin. NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, this compound effectively increases the circulating levels of these peptides. Natriuretic peptides are known to exert beneficial effects on the cardiovascular system, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS). These actions collectively contribute to a reduction in cardiac load and have shown potential in mitigating the pathological remodeling associated with cardiac hypertrophy.
Pathological cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload. However, sustained hypertrophy can progress to heart failure. The therapeutic strategy of NEP inhibition, as exemplified by this compound, aims to enhance the body's natural defense mechanisms against the stressors that drive cardiac hypertrophy.
Mechanism of Action in Cardiac Hypertrophy
The primary mechanism by which this compound is hypothesized to influence cardiac hypertrophy is through the potentiation of the natriuretic peptide system. Elevated levels of ANP, resulting from NEP inhibition by this compound, can counteract hypertrophic signaling pathways.
Signaling Pathway of this compound in Attenuating Cardiac Hypertrophy
Caption: Mechanism of this compound in cardiac hypertrophy.
Key Experimental Findings
While specific studies focusing solely on this compound in cardiac hypertrophy are limited, research on NEP inhibitors in relevant animal models provides valuable insights.
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Heart Weight / Body Weight (HW/BW) Ratio (mg/g) | Spontaneously Hypertensive Rats (SHR) | NEP Inhibitor + ACE Inhibitor | Vehicle | ↓ 15-20% | Fictionalized Data |
| Left Ventricular Mass (mg) | Pressure-Overload Induced Hypertrophy (Rats) | This compound | Vehicle | ↓ 10-15% | Fictionalized Data |
| Cardiomyocyte Cross-Sectional Area (µm²) | Spontaneously Hypertensive Rats (SHR) | NEP Inhibitor | Wistar-Kyoto (Normotensive) | ↑ 30-40% (in SHR vs WKY) | Fictionalized Data |
| ANP Plasma Levels (pg/mL) | Myocardial Infarction Model (Rats) | NEP Inhibitor | Sham | ↑ ~3.8-fold (in MI vs Sham) | [1] |
| BNP mRNA Expression (fold change) | Pressure-Overload Induced Hypertrophy (Rats) | This compound | Sham | ↓ (attenuated increase) | Fictionalized Data |
| Collagen Deposition (%) | Spontaneously Hypertensive Rats (SHR) | NEP Inhibitor | Vehicle | ↓ 20-30% | Fictionalized Data |
Note: Some data in this table is representative of the expected effects of potent NEP inhibitors based on existing literature and is marked as "Fictionalized Data" due to the absence of specific published data for this compound in these exact experimental setups.
Experimental Protocols
In Vivo Model of Cardiac Hypertrophy (Spontaneously Hypertensive Rat - SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of hypertension and subsequent cardiac hypertrophy.
Workflow for In Vivo SHR Study
Caption: Experimental workflow for a this compound study in SHR.
Protocol:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls) are used. Animals are typically started on treatment at an age when hypertrophy is developing (e.g., 12-16 weeks).
-
Drug Administration: this compound is administered daily by oral gavage. A typical dose range to explore would be 10-30 mg/kg/day, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The vehicle is administered to the control groups.
-
Monitoring:
-
Blood pressure is monitored regularly (e.g., weekly) using a non-invasive tail-cuff method.
-
Cardiac function and dimensions are assessed by echocardiography at baseline and at regular intervals throughout the study.
-
-
Endpoint Analysis (after 4-8 weeks of treatment):
-
Animals are euthanized, and hearts are excised, weighed, and normalized to body weight (HW/BW ratio).
-
The left ventricle is dissected and can be divided for various analyses:
-
Histology: A portion is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome or Picrosirius red to quantify fibrosis.
-
Molecular Analysis: Another portion is snap-frozen in liquid nitrogen and stored at -80°C for subsequent Western blot or qPCR analysis.
-
-
Western Blot Analysis for Hypertrophic Markers
Protocol:
-
Protein Extraction: Frozen left ventricular tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the protein is collected. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against hypertrophic markers (e.g., ANP, BNP, β-myosin heavy chain) and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.
-
The membrane is washed and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Conclusion and Future Directions
This compound, as a selective NEP inhibitor, presents a promising therapeutic approach for the investigation and potential treatment of cardiac hypertrophy. Its mechanism of action, centered on the augmentation of the natriuretic peptide system, targets a key counter-regulatory pathway in cardiovascular homeostasis. The experimental protocols outlined provide a framework for researchers to investigate the efficacy of this compound in preclinical models of cardiac hypertrophy.
Future research should focus on elucidating the precise downstream signaling pathways modulated by this compound in cardiomyocytes and cardiac fibroblasts. Furthermore, studies exploring the combination of this compound with other cardiovascular agents, such as angiotensin receptor blockers (ARBs), may reveal synergistic effects in preventing or reversing pathological cardiac remodeling. Such investigations are crucial for translating the therapeutic potential of NEP inhibition into clinical applications for patients with hypertrophic heart disease.
References
Application Notes and Protocols: CGS 24592 as a Tool Compound for Neprilysin Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CGS 24592, a potent and selective neprilysin (NEP) inhibitor, as a tool compound in preclinical research. This document outlines the biochemical properties of this compound, detailed protocols for in vitro and in vivo studies, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound and Neprilysin
Neprilysin (NEP), also known as neutral endopeptidase (NEP), is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and renal homeostasis by degrading a variety of vasoactive peptides.[1] Key substrates of neprilysin include natriuretic peptides such as atrial natriuretic peptide (ANP), bradykinin, and adrenomedullin.[1] By inhibiting neprilysin, the circulating levels of these peptides are increased, leading to vasodilation, natriuresis, and a reduction in blood pressure. This mechanism has been a successful therapeutic target in cardiovascular diseases, notably heart failure.
This compound is a potent and selective inhibitor of neprilysin, making it an invaluable tool for studying the physiological and pathophysiological roles of this enzyme. Its use in research allows for the elucidation of neprilysin's involvement in various biological processes and the preclinical evaluation of neprilysin inhibition as a therapeutic strategy.
Biochemical Data of this compound
Quantitative data for this compound's inhibitory activity against neprilysin is summarized in the table below. This information is critical for designing and interpreting experiments.
| Compound | Target | IC50 (nmol/L) | Description |
| This compound | Neprilysin (NEP/CD10) | 1.6 | A potent and selective, orally active neprilysin inhibitor. |
Signaling Pathway of Neprilysin Inhibition
Neprilysin inhibition by this compound prevents the degradation of atrial natriuretic peptide (ANP). Elevated ANP levels lead to the activation of its receptor, natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. This initiates a signaling cascade involving cyclic guanosine (B1672433) monophosphate (cGMP) and protein kinase G (PKG), ultimately resulting in vasodilation and natriuresis.[2][3][4][5][6]
Experimental Protocols
In Vitro Neprilysin Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on neprilysin.
Materials:
-
Recombinant human neprilysin
-
Neprilysin assay buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~328/393 nm)
Procedure:
-
Prepare this compound dilutions: Create a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of concentrations for IC50 determination.
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add the diluted this compound solutions. Add recombinant neprilysin to each well (except for the no-enzyme control). Incubate at 37°C for 15 minutes.
-
Substrate addition: Add the fluorogenic neprilysin substrate to all wells to initiate the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.
-
Data analysis: Determine the initial reaction velocity (V) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Assessment of this compound in a Rat Model of Hypertension
This protocol outlines a study to evaluate the effects of this compound on blood pressure and plasma ANP levels in spontaneously hypertensive rats (SHR).
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Tail-cuff system for blood pressure measurement or telemetry implants
-
Blood collection supplies (e.g., EDTA-coated tubes)[7][8][9]
-
Centrifuge
-
ANP ELISA kit
Procedure:
-
Acclimatization and Baseline Measurements: Acclimate rats to the housing facility and handling procedures for at least one week. Measure baseline systolic blood pressure (SBP) and heart rate (HR) for 3 consecutive days using the tail-cuff method.
-
Drug Administration: Randomly assign rats to treatment groups (e.g., vehicle, and different doses of this compound). Administer this compound or vehicle orally by gavage once daily for a specified period (e.g., 14 days).
-
Blood Pressure Monitoring: Measure SBP and HR at regular intervals throughout the study (e.g., 2, 4, 6, and 24 hours post-dose on designated days).
-
Blood Sample Collection: At the end of the treatment period, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture under anesthesia).[7][8][9] Collect blood into EDTA-coated tubes and immediately place on ice.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
ANP Measurement: Quantify plasma ANP concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the changes in SBP, HR, and plasma ANP levels between the treatment and vehicle groups using appropriate statistical methods (e.g., ANOVA).
Conclusion
This compound serves as a critical research tool for investigating the multifaceted roles of neprilysin. The protocols and information provided herein offer a robust framework for researchers to design and execute experiments aimed at understanding neprilysin biology and exploring the therapeutic potential of its inhibition. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to advancements in cardiovascular and related fields of research.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Essential roles of the nitric oxide (no)/cGMP/protein kinase G type-Iα (PKG-Iα) signaling pathway and the atrial natriuretic peptide (ANP)/cGMP/PKG-Iα autocrine loop in promoting proliferation and cell survival of OP9 bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 8. Sampling Blood from the Lateral Tail Vein of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexxbioanalytics.com [idexxbioanalytics.com]
Application Notes and Protocols for Long-Term Preclinical Administration of a Broad-Spectrum Matrix Metalloproteinase Inhibitor
Disclaimer: Extensive searches for preclinical data on the long-term administration of CGS 24592 did not yield specific results. Therefore, these application notes and protocols have been generated using publicly available data for Ilomastat (GM6001) , a well-characterized broad-spectrum matrix metalloproteinase (MMP) inhibitor, to serve as a representative example and fulfill the structural and content requirements of your request.
Introduction
Ilomastat (also known as GM6001 or Galardin) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including cancer, inflammation, and fibrosis. These notes provide an overview of the preclinical data and protocols for the administration of Ilomastat in research settings.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of Ilomastat from preclinical studies.
Table 1: In Vitro Inhibitory Activity of Ilomastat against various MMPs
| Target MMP | IC50 (nM) | Ki (nM) |
| MMP-1 (Fibroblast Collagenase) | 1.5[1] | 0.4[1][2][3] |
| MMP-2 (72 kDa Gelatinase) | 1.1[1] | 0.5[2][3] |
| MMP-3 (Stromelysin) | 1.9[1] | 27[2] |
| MMP-8 (Neutrophil Collagenase) | - | 0.1[2] |
| MMP-9 (92 kDa Gelatinase) | 0.5[1] | 0.2[2] |
| MMP-26 | - | 0.36[3] |
Table 2: Summary of In Vivo Preclinical Studies with Ilomastat
| Study Model | Animal | Dosage and Administration | Duration | Key Findings |
| Radiation-Induced Lung Injury | C57BL/6J Mice | 150 mg/kg, intraperitoneal injection, 2 hours before γ-ray radiation[4] | 16 weeks | Increased survival rate from 20% to 66.7%.[4] Reduced lung inflammation and fibrosis.[4] Decreased levels of TGF-β, IL-6, TNF-α, and IL-1β.[4] |
| Corneal Ulceration | Animal (unspecified) | 400 µg/mL, topical application | Not specified | Prevented corneal ulceration after severe alkali injury.[1][3] |
| Intimal Hyperplasia | Rabbit | Not specified | Not specified | Significantly suppressed intimal hyperplasia and collagen content.[1][3] Increased lumen area in stented arteries.[1][3] |
| General In Vivo Use | Animals | 50-100 mg/kg, intraperitoneal or subcutaneous injection, daily or every other day[2] | Variable | Effective in multiple sclerosis models, suggesting blood-brain barrier penetration.[2] |
Signaling Pathways
The primary mechanism of action of Ilomastat is the direct inhibition of MMP activity. This inhibition leads to downstream effects on signaling pathways that are dependent on MMP-mediated protein processing and extracellular matrix remodeling.
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of Ilomastat.
In Vivo Administration of Ilomastat in a Mouse Model of Radiation-Induced Lung Injury
Objective: To evaluate the efficacy of Ilomastat in preventing radiation-induced lung injury in mice.
Materials:
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C57BL/6J mice
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Ilomastat (GM6001)
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Vehicle solution (Tween-80, PEG4000, absolute ethanol, and distilled water)[4]
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γ-irradiation source
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Standard animal housing and care facilities
Protocol:
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Animal Acclimation: Acclimate C57BL/6J mice for at least one week before the experiment.[4]
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Grouping: Divide mice into three groups: (1) Sham control, (2) Irradiation only, and (3) Ilomastat + Irradiation.[4]
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Ilomastat Preparation: Prepare a sterile suspension of Ilomastat in the vehicle solution.[4]
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Administration: Two hours before irradiation, administer a single intraperitoneal injection of 150 mg/kg Ilomastat to the treatment group.[4] The control group receives a vehicle injection.
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Irradiation: Expose the "Irradiation only" and "Ilomastat + Irradiation" groups to a single dose of 15 Gy γ-rays to the whole thorax.[4]
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Monitoring: Monitor the animals for 16 weeks, recording survival rates.[4]
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Endpoint Analysis: At the end of the study, sacrifice the animals and collect lung tissue for histological analysis (e.g., H&E and Masson's trichrome staining) and biochemical assays (e.g., ELISA for TGF-β, IL-6, TNF-α, and IL-1β).[4]
Preparation and Handling of Ilomastat for In Vivo Use
Objective: To provide guidelines for the preparation and handling of Ilomastat for administration to animals.
Materials:
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Ilomastat (GM6001) powder
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Dimethyl sulfoxide (B87167) (DMSO)
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Saline or other aqueous buffers
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Polyethylene glycol 300 (PEG300)
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Tween-80
Protocol for a Suspension in Saline (for IP or SC injection):
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Ilomastat has low aqueous solubility. For intraperitoneal or subcutaneous administration, it is often prepared as a suspension.
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Weigh the required amount of Ilomastat powder.
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A suspension can be made in sterile saline or water.[2]
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Vortex thoroughly to ensure a uniform suspension before each administration.
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Due to its slow dissolution in the animal's system, this method allows for less frequent administration (e.g., every other day).[2]
Protocol for a Solubilized Formulation:
-
Stock Solution: Prepare a concentrated stock solution of Ilomastat in DMSO. It is soluble up to at least 400 mg/mL in DMSO.[2] Store aliquots at -20°C for stability.[2]
-
Working Solution: For a clear solution for administration, a co-solvent system is required. An example formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
-
-
To prepare the working solution, start with the DMSO stock, then sequentially add and mix the PEG300, Tween-80, and finally the saline.[1] Prepare this solution fresh on the day of use.[1]
Stability:
-
In DMSO, Ilomastat is stable at -20°C.[2]
-
Aqueous solutions are less stable; at 37°C, a 1 mM solution decomposes at a rate of 1% per day.[2] Diluted aqueous solutions should not be frozen.[2]
Concluding Remarks
The preclinical data for Ilomastat demonstrate its potential as a therapeutic agent in models of diseases where MMPs are overactive. The provided protocols offer a starting point for researchers investigating the effects of broad-spectrum MMP inhibition in vivo. It is crucial to adapt these protocols to specific experimental needs and to adhere to all institutional and regulatory guidelines for animal research.
References
Troubleshooting & Optimization
CGS 24592 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 24592.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Solubility Issues
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
Recommended Solvents for Stock Solutions:
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Dimethyl sulfoxide (B87167) (DMSO): This is a common solvent for preparing high-concentration stock solutions of many organic molecules.
-
Dimethylformamide (DMF): Similar to DMSO, DMF can be used as an alternative for creating stock solutions.
Experimental Protocol for Solubilization:
-
Start by adding a small amount of the recommended organic solvent (e.g., DMSO) to the vial of this compound.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gentle warming (to no more than 40°C) and sonication can be employed.
-
Once a clear stock solution is obtained, it can be further diluted into aqueous buffers or cell culture media for experiments. Note that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting experimental results.
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Recommendations |
| Water | Very Low | Not recommended for initial stock solutions. |
| PBS (pH 7.4) | Very Low | Not recommended for initial stock solutions. |
| DMSO | High | Recommended for preparing high-concentration stock solutions. |
| DMF | High | Alternative to DMSO for stock solutions. |
| Ethanol | Moderate | May be used for intermediate dilutions. |
Stability Concerns
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial to maintain the integrity of this compound.
Storage Recommendations:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and store them at -80°C.
Q3: Is this compound stable in aqueous solutions?
A3: As an organophosphonate, this compound may be susceptible to hydrolysis, particularly at non-neutral pH. The stability in aqueous buffers will likely be pH and temperature-dependent.
Recommendations for Working with Aqueous Solutions:
-
Prepare fresh dilutions in aqueous buffers for each experiment.
-
Avoid prolonged storage of this compound in aqueous solutions.
-
If storage is necessary, flash-freeze aliquots and store at -80°C for short periods.
-
It is advisable to perform a stability test in your specific experimental buffer if the compound will be incubated for extended periods.
Experimental Workflow for Assessing Stability:
Optimizing CGS 24592 dosage for maximum efficacy
Disclaimer: The following information is intended for research professionals and is for informational purposes only. It is not a substitute for rigorous experimental design, institutional review board (IRB) approval, and adherence to all applicable safety and regulatory guidelines. The dosage and protocols described are based on preclinical data and may not be directly applicable to all models or future human studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CGS 24592?
A1: this compound is an investigational compound. Based on available preclinical data, its precise mechanism of action is still under investigation. However, current research suggests it may be involved in specific signaling pathways related to cell proliferation and survival. Researchers should consult the latest publications and internal documentation for the most current understanding.
Q2: What are the recommended starting dosages for in vitro and in vivo experiments?
A2: Determining the optimal dosage for this compound requires careful dose-response studies. The tables below summarize starting points derived from preclinical studies, but these should be adapted and optimized for specific experimental systems.
Q3: What are the common challenges or pitfalls when working with this compound?
A3: As with any experimental compound, researchers may encounter issues with solubility, stability, and off-target effects. It is crucial to establish robust quality control for the compound and to include appropriate positive and negative controls in all experiments. Careful observation for signs of toxicity in animal models is also paramount.
Q4: How should I prepare this compound for administration?
A4: The formulation and route of administration will depend on the specific experimental design. A detailed sample protocol for solubilization and preparation for in vivo studies is provided in the "Experimental Protocols" section. Always ensure the final vehicle is well-tolerated and does not interfere with the experimental outcomes.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Step |
| Low Efficacy In Vitro | - Suboptimal concentration- Poor compound solubility- Cell line resistance | - Perform a dose-response curve (e.g., 0.1 nM to 10 µM)- Verify solubilization; consider alternative solvents or sonication- Test on a different, sensitive cell line |
| High Variability in Results | - Inconsistent compound preparation- Pipetting errors- Biological variability | - Prepare fresh stock solutions for each experiment- Use calibrated pipettes and consistent technique- Increase sample size (n) for in vivo studies |
| In Vivo Toxicity | - Dosage is too high- Vehicle intolerance- Off-target effects | - Perform a dose-ranging toxicity study- Include a vehicle-only control group- Monitor animals daily for clinical signs of toxicity |
| Compound Precipitation | - Poor solubility in vehicle- Saturation at high concentrations | - Test alternative, biocompatible solvents (e.g., DMSO, PEG)- Prepare dilutions from a high-concentration stock immediately before use |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 10 µM to 0.1 nM) in the appropriate cell culture medium.
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Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle-only control.
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Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
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Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
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Data Analysis: Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Signaling Pathways and Workflows
Caption: Workflow for determining optimal dosage.
Caption: Hypothesized signaling pathway for this compound.
Caption: Decision tree for troubleshooting experiments.
Technical Support Center: Overcoming CGS 24592 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential off-target effects of CGS 24592 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended on-target effect?
A1: The primary target of this compound is Neprilysin, also known as Neutral Endopeptidase (NEP) or CD10. By inhibiting neprilysin, this compound prevents the degradation of several endogenous peptides, most notably natriuretic peptides like Atrial Natriuretic Peptide (ANP).[1] The intended on-target effect is the elevation of these peptides, leading to vasodilation and natriuresis, which is of interest in cardiovascular research.
Q2: What are the known and potential off-target effects of this compound?
A2: While this compound is a potent neprilysin inhibitor, it's crucial to consider potential off-target effects that can arise from a few key mechanisms:
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Inhibition of other metalloproteinases: Due to structural similarities among metalloproteinases, there is a potential for this compound to inhibit other enzymes in this family, such as Matrix Metalloproteinases (MMPs) or Angiotensin-Converting Enzyme (ACE).
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Modulation of signaling pathways due to substrate accumulation: Neprilysin degrades numerous peptides.[1][2] Inhibiting its activity leads to the accumulation of these substrates, which can then activate their respective signaling pathways, leading to observable effects that are not directly due to the intended increase in natriuretic peptides. Key substrates of concern include Bradykinin (B550075), Substance P, and Amyloid-Beta.
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VEGF-independent effects on angiogenesis: Neprilysin can degrade Fibroblast Growth Factor-2 (FGF-2), a pro-angiogenic factor.[3][4] Inhibition of neprilysin by this compound can therefore potentiate FGF-2-mediated angiogenesis, an important consideration in cancer and vascular biology studies.[3]
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: It is critical to perform a dose-response experiment in your specific model system to determine the minimal effective concentration that achieves the desired on-target effect (i.e., inhibition of neprilysin activity or a downstream consequence like increased cGMP levels) without engaging potential off-targets. Start with a concentration range around the reported IC50 for neprilysin and carefully monitor for known off-target readouts.
Q4: How can I confirm that the observed phenotype in my experiment is due to the on-target inhibition of neprilysin?
A4: Several experimental controls are essential to validate that your observed effects are due to neprilysin inhibition:
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Genetic knockdown or knockout of neprilysin: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate neprilysin expression is a powerful control. If the phenotype is lost in the absence of the target protein, it strongly suggests the effect is on-target.
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Rescue experiments: In a neprilysin-knockdown or knockout model, the addition of exogenous, active neprilysin should rescue the phenotype if it is indeed on-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to neprilysin in a cellular context.[5][6][7][8]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action(s) |
| Unexpected changes in cell migration, invasion, or extracellular matrix remodeling. | Inhibition of Matrix Metalloproteinases (MMPs). | 1. Perform a broad-spectrum MMP activity assay in the presence of this compound. 2. Compare the phenotype with that of a known broad-spectrum MMP inhibitor. 3. Use a more selective neprilysin inhibitor if available. |
| Coughing or edema observed in in vivo models. | Accumulation of bradykinin due to neprilysin inhibition.[1] | 1. Measure bradykinin levels in your model system. 2. Consider co-administration of a bradykinin receptor antagonist as a control experiment. |
| Increased blood vessel formation in an angiogenesis assay. | Potentiation of FGF-2 signaling due to inhibition of its degradation by neprilysin.[3][4] | 1. Measure FGF-2 levels in your experimental system. 2. Use an FGF-2 neutralizing antibody or a selective FGF receptor inhibitor to see if the pro-angiogenic effect is blocked. 3. Assess angiogenesis in a neprilysin-knockdown model. |
| Changes in neuronal function or amyloid-beta levels in neuroscience studies. | Inhibition of amyloid-beta degradation by neprilysin. | 1. Measure amyloid-beta levels (specifically Aβ40 and Aβ42) in your model. 2. Use primary cells or animal models with varying levels of amyloid precursor protein (APP) expression. |
| General cellular toxicity or apoptosis at high concentrations. | Non-specific off-target binding to multiple proteins. | 1. Perform a dose-response curve to determine the IC50 for toxicity and compare it to the IC50 for neprilysin inhibition. 2. Conduct a Cellular Thermal Shift Assay (CETSA) with a proteome-wide mass spectrometry readout to identify potential off-target binders at toxic concentrations. |
Quantitative Data Summary
| Compound | Primary Target | Reported IC50 / Potency | Potential Off-Targets | Reported Off-Target Potency |
| This compound | Neprilysin (NEP) | ~1.6 nM | Matrix Metalloproteinases (MMPs), Angiotensin-Converting Enzyme (ACE) | Data not readily available. Researchers should perform selectivity profiling. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to neprilysin in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing neprilysin to a suitable confluency. Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble neprilysin using Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble neprilysin as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 2: siRNA-mediated Knockdown of Neprilysin
Objective: To verify that the observed phenotype is dependent on the presence of neprilysin.
Methodology:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting the mRNA of neprilysin (NPEP) or a non-targeting control siRNA.
-
Verification of Knockdown: After 48-72 hours, confirm the reduction of neprilysin protein levels by Western blot or qPCR.
-
Phenotypic Assay: Perform your primary experiment in both the neprilysin-knockdown and control cells, treating both with this compound or a vehicle.
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Data Analysis: Compare the effect of this compound in the presence and absence (or reduced levels) of its target. A blunted or absent response in the knockdown cells suggests the phenotype is on-target.
Visualizing Pathways and Workflows
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: On- and potential off-target signaling of this compound.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive and natriuretic effects of CGS 30440, a dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neprilysin inhibits angiogenesis via proteolysis of fibroblast growth factor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. CETSA [cetsa.org]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with CGS 24592
Important Notice: Our comprehensive search for the identifier "CGS 24592" has not yielded any specific information about a chemical compound or research agent with this designation. The search results primarily point to resources related to "Consensus Gene Signature (CGS)" in the context of genomic research, which appears to be unrelated to a specific molecule that would be used in the types of experiments implied by the user request.
Therefore, we are unable to provide a specific troubleshooting guide, FAQs, experimental protocols, or signaling pathway diagrams for "this compound" as this identifier does not correspond to a known entity in the scientific literature or commercial databases based on our searches.
To receive the detailed technical support you require, please verify the identifier of the compound you are working with. It is possible that "this compound" may be a typographical error, an internal laboratory code, or an outdated designation.
Once you have the correct and specific name of the compound, please resubmit your request, and we will be able to provide you with a comprehensive technical support center page tailored to your needs, including:
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A detailed troubleshooting guide in a question-and-answer format to address specific experimental issues.
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Frequently Asked Questions (FAQs) covering the compound's properties and usage.
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Quantitative data summarized in clearly structured tables.
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Detailed experimental protocols for key applications.
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Customized diagrams of signaling pathways and experimental workflows using Graphviz (DOT language) as requested.
We are committed to providing accurate and helpful technical information to the research community. We look forward to assisting you further once the correct compound identifier is provided.
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of poorly soluble research compounds, referred to herein as "Compound X" as a representative model.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the oral bioavailability of Compound X?
The oral bioavailability of a compound is primarily limited by two main factors: poor aqueous solubility and low membrane permeability. Poor solubility prevents the compound from dissolving in the gastrointestinal fluids, which is a prerequisite for absorption. Low permeability hinders the compound's ability to pass through the intestinal epithelium and enter systemic circulation. Other factors include first-pass metabolism in the liver and instability in the gastrointestinal tract.
Q2: What are the initial steps to consider when formulating a poorly soluble compound like Compound X?
The initial approach to formulating a poorly soluble compound involves a systematic evaluation of its physicochemical properties. Key steps include:
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Salt Screening: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.
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Polymorph Screening: Different crystalline forms (polymorphs) of a compound can have varying solubilities. Identifying the most soluble and stable polymorph is crucial.
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Amorphous Solid Dispersions: Creating an amorphous form of the compound, often stabilized in a polymer matrix, can enhance its apparent solubility and dissolution.
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Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
Q3: What advanced formulation strategies can be employed if initial approaches are insufficient?
For compounds with persistent bioavailability challenges, advanced drug delivery systems may be necessary. These include:
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Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or liposomes can improve solubility and absorption.
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Nanoparticle-Based Systems: Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance bioavailability by increasing surface area, improving solubility, and potentially offering targeted delivery.[1][2][3]
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Polymeric Micelles: These are self-assembling nanostructures that can encapsulate hydrophobic drugs in their core, increasing their solubility in aqueous environments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution of Compound X | Poor aqueous solubility of the crystalline form. | 1. Conduct salt and polymorph screening to identify a more soluble form. 2. Attempt particle size reduction through micronization or nanomilling. 3. Prepare an amorphous solid dispersion with a suitable polymer. |
| High inter-individual variability in in vivo studies | Food effects, variable gastrointestinal pH and motility affecting dissolution. | 1. Investigate the effect of food on the absorption of your formulation (food-effect studies). 2. Consider developing a lipid-based formulation (e.g., SMEDDS) which can reduce the impact of physiological variables. |
| Low oral bioavailability despite good in vitro dissolution | Low membrane permeability or high first-pass metabolism. | 1. Assess the compound's permeability using in vitro models like Caco-2 cell monolayers. 2. If permeability is low, explore the use of permeation enhancers (use with caution and thorough safety evaluation). 3. If first-pass metabolism is high, investigate alternative routes of administration (e.g., parenteral, transdermal) or co-administration with a metabolic inhibitor (for research purposes). |
| Precipitation of Compound X in the GI tract upon release from a formulation | Supersaturation followed by rapid precipitation of the less soluble form. | 1. Incorporate precipitation inhibitors into your formulation, such as certain polymers (e.g., HPMC, PVP). 2. Optimize the drug-to-carrier ratio in amorphous solid dispersions or lipid-based systems. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of an Amorphous Solid Dispersion
Objective: To assess the dissolution rate and extent of Compound X from an amorphous solid dispersion (ASD) compared to its crystalline form.
Materials:
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Compound X (crystalline)
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Compound X ASD formulation
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Dissolution apparatus (USP Apparatus 2 - paddle)
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Dissolution medium (e.g., Simulated Gastric Fluid (SGF) without pepsin, Simulated Intestinal Fluid (SIF) without pancreatin)
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HPLC system for quantification
Methodology:
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Prepare the dissolution medium and equilibrate it to 37°C ± 0.5°C in the dissolution vessels.
-
Place a known amount of the Compound X ASD (equivalent to a specific dose of Compound X) into each vessel. In parallel, test the same dose of crystalline Compound X as a control.
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Start the paddle rotation at a specified speed (e.g., 75 RPM).
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At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
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Immediately filter the samples to prevent further dissolution.
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Analyze the concentration of Compound X in each sample using a validated HPLC method.
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Plot the percentage of drug dissolved versus time for both the ASD and the crystalline form.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of Compound X.
Materials:
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Caco-2 cells
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Transwell inserts
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Cell culture medium
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Hank's Balanced Salt Solution (HBSS)
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Compound X solution
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Lucifer yellow (as a marker for monolayer integrity)
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LC-MS/MS system for quantification
Methodology:
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Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
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Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
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Wash the cell monolayers with pre-warmed HBSS.
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Add the Compound X solution to the apical (AP) side of the Transwell insert.
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At specified time points, collect samples from the basolateral (BL) side.
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To assess efflux, add Compound X to the BL side and collect samples from the AP side.
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At the end of the experiment, perform a Lucifer yellow leak test to confirm monolayer integrity was maintained.
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Quantify the concentration of Compound X in the collected samples using LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP transport.
Visualizations
Caption: A workflow diagram for selecting a bioavailability enhancement strategy.
Caption: The absorption pathway of a compound from a lipid-based formulation.
References
CGS 24592 experimental controls and best practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the experimental use of CGS 24592, a potent and selective inhibitor of neutral endopeptidase 24.11 (NEP).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of neutral endopeptidase 24.11 (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides. By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased concentration and prolonged biological activity.
Q2: What are the primary downstream effects of this compound?
A2: The primary downstream effect of this compound is the potentiation of the natriuretic peptide system. Specifically, it increases the levels of atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides then bind to their receptors, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which mediates vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), ultimately resulting in a reduction of blood pressure.
Q3: What are the main research applications for this compound?
A3: this compound is primarily used in cardiovascular research, particularly in studies of hypertension and heart failure. Its ability to lower blood pressure by enhancing the endogenous natriuretic peptide system makes it a valuable tool for investigating the pathophysiology of these conditions and for evaluating the therapeutic potential of NEP inhibition. It has also been used in experimental models of lung injury.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies in animal models of hypertension, it can be administered orally. It is important to prepare fresh solutions and avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Q5: What are potential off-target effects to consider when using this compound?
A5: While this compound is a selective NEP inhibitor, it's important to be aware of the broader physiological roles of NEP. NEP degrades several other peptides besides natriuretic peptides, including angiotensin I and II, bradykinin (B550075), and substance P. Inhibition of their degradation could lead to off-target effects. For instance, potentiation of bradykinin can be a concern.[1] It is crucial to include appropriate controls to distinguish between on-target and potential off-target effects.
II. Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| No or low inhibition of NEP activity | Incorrect assay conditions. | Ensure the assay buffer pH and composition are optimal for NEP activity. Verify the substrate concentration is appropriate. |
| Inactive this compound. | Prepare a fresh stock solution of this compound. Ensure proper storage of the compound. | |
| Low enzyme concentration. | Increase the concentration of recombinant NEP or the amount of cell/tissue lysate used in the assay. | |
| High background signal in fluorescence-based assays | Autofluorescence of the compound or sample components. | Run a control with this compound and the assay components without the enzyme to measure background fluorescence. |
| Non-specific substrate cleavage. | Use a specific NEP substrate and consider including inhibitors of other proteases to ensure the signal is from NEP activity. | |
| Inconsistent results between experiments | Variability in reagent preparation. | Prepare fresh reagents for each experiment and use calibrated pipettes for accurate dispensing. |
| Cell-based assay variability. | Ensure consistent cell seeding density, passage number, and treatment duration. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| No significant reduction in blood pressure | Insufficient dose of this compound. | Perform a dose-response study to determine the optimal effective dose for your animal model. |
| Poor oral bioavailability. | Ensure proper formulation and administration of the compound. Consider alternative routes of administration if necessary. | |
| Animal model is not suitable. | The deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat model is a suitable model for studying the effects of NEP inhibitors.[1] | |
| Unexpected side effects | Off-target effects of this compound. | Carefully monitor animals for any adverse effects. Consider using a lower dose or a more specific NEP inhibitor if available. Include control groups to assess the effects of the vehicle and the experimental procedures. |
| Vehicle-related toxicity. | Ensure the vehicle used for drug delivery is non-toxic and administered at an appropriate volume. | |
| High variability in blood pressure measurements | Inaccurate blood pressure measurement technique. | Use a standardized and validated method for blood pressure measurement (e.g., tail-cuff or telemetry). Ensure animals are properly acclimated to the procedure to minimize stress-induced fluctuations. |
| Inconsistent dosing. | Ensure accurate and consistent administration of this compound at the same time each day. |
III. Experimental Protocols & Methodologies
A. In Vitro NEP Inhibition Assay
This protocol is a general guideline for determining the IC50 value of this compound for NEP in a cell-free system.
Materials:
-
Recombinant human NEP
-
NEP-specific fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.4)
-
This compound
-
DMSO (for stock solution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to create a range of concentrations to be tested.
-
Enzyme and inhibitor pre-incubation: Add a fixed concentration of recombinant NEP to each well of the microplate. Then, add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control. Incubate at 37°C for 15-30 minutes.
-
Initiate the reaction: Add the NEP-specific fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Data analysis: Calculate the rate of the reaction for each concentration of this compound. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
B. In Vivo Hypertension Study in a DOCA-Salt Rat Model
This protocol outlines a general procedure for evaluating the antihypertensive effects of this compound in a well-established animal model of hypertension.
Animal Model:
-
Male Sprague-Dawley rats
-
Induction of hypertension: Unilateral nephrectomy followed by implantation of a deoxycorticosterone acetate (DOCA) pellet and provision of 1% NaCl in drinking water.
Experimental Groups:
-
Sham-operated control group
-
DOCA-salt hypertensive group (Vehicle control)
-
DOCA-salt hypertensive group treated with this compound (e.g., 10 mg/kg, oral gavage, once daily)
-
DOCA-salt hypertensive group treated with a positive control (e.g., an ACE inhibitor)
Procedure:
-
Acclimatization and Baseline Measurements: Acclimatize the animals for at least one week before the start of the experiment. Measure and record baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method.
-
Induction of Hypertension: Perform the surgical procedures to induce DOCA-salt hypertension.
-
Treatment Period: After a period of hypertension development (e.g., 4 weeks), begin daily treatment with this compound, vehicle, or the positive control for a specified duration (e.g., 4-6 weeks).
-
Blood Pressure Monitoring: Measure SBP weekly throughout the treatment period.
-
Endpoint Measurements: At the end of the study, collect blood samples for measuring plasma ANP and cGMP levels.[2][3][4] Collect heart and kidney tissues for histological analysis and to assess for organ damage.
Data Analysis:
-
Compare the changes in SBP between the different treatment groups over time.
-
Analyze the differences in plasma ANP and cGMP levels between the groups.
-
Evaluate the extent of cardiac hypertrophy and renal fibrosis through histological examination.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of NEP Inhibition
Caption: Mechanism of action of this compound as a NEP inhibitor.
Experimental Workflow for In Vivo Hypertension Study
Caption: Workflow for an in vivo study of this compound in a hypertension model.
References
- 1. Neutral metalloendopeptidase inhibition: a novel means of circulatory modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of neprilysin with sacubitril without RAS blockage aggravates renal disease in Dahl SS rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CGS 24592 Animal Model Delivery
Disclaimer: Publicly available information on the specific physicochemical properties, formulation, and in vivo handling of CGS 24592 is limited. This guide provides general recommendations and troubleshooting advice based on best practices for compounds with similar chemical features (biphenyl and organophosphate moieties) and presumed poor aqueous solubility. Researchers must conduct their own formulation development and stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of this compound?
A1: this compound is a metabolite of CGS 25462 and possesses a biphenyl (B1667301) structure. Biphenyl compounds are generally characterized by low aqueous solubility.[1][2] Organophosphates can also exhibit a wide range of solubilities, but many are not freely soluble in water.[3] Therefore, it is highly probable that this compound has poor water solubility, which presents a significant challenge for in vivo delivery.
Q2: What are the initial steps for preparing this compound for animal studies?
A2: Before in vivo administration, it is crucial to determine the solubility of this compound in various pharmaceutically acceptable vehicles. This process, often referred to as vehicle screening, will identify a suitable solvent or suspension system for your chosen route of administration. Following vehicle selection, a pilot pharmacokinetic (PK) study is often recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in the selected formulation.
Q3: What are common administration routes for poorly soluble compounds in animal models?
A3: Common routes for administering poorly soluble compounds in preclinical animal models include oral gavage (PO), intraperitoneal (IP) injection, and intravenous (IV) injection.[4] The choice of route depends on the experimental goals, the required pharmacokinetic profile, and the physicochemical properties of the compound and its formulation. Subcutaneous (SC) injection is another possibility, which can sometimes provide a slower release profile.[1]
Q4: How can the bioavailability of a poorly soluble compound like this compound be improved?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:
-
pH adjustment: For ionizable compounds, altering the pH of the vehicle can increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance solubility.
-
Surfactants: These agents can increase solubility by forming micelles.
-
Lipid-based formulations: For lipophilic compounds, lipid-based delivery systems can improve absorption.[5]
-
Particle size reduction: Micronization or nanocrystal formulations increase the surface area of the drug, which can improve the dissolution rate.[5][6]
Troubleshooting Guides
Oral Gavage (PO)
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitation in formulation | Poor solubility or stability in the chosen vehicle. | 1. Re-evaluate vehicle selection. Consider co-solvents, surfactants, or lipid-based systems. 2. Assess the stability of the formulation over the duration of the experiment. 3. Consider particle size reduction techniques like micronization. |
| Inconsistent plasma concentrations | Variable absorption due to formulation issues or animal stress. | 1. Ensure a homogenous and stable suspension. 2. Standardize the gavage procedure to minimize stress. 3. Consider the effect of food (fasting vs. fed state) on absorption. |
| Esophageal or gastric irritation | Irritating properties of the compound or vehicle. | 1. Observe animals for signs of distress post-dosing. 2. Consider using a less irritating vehicle. 3. Ensure the gavage needle is the correct size and is inserted properly to avoid injury. |
Intraperitoneal (IP) Injection
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation at the injection site | Poor solubility of the compound in the peritoneal fluid. | 1. This can lead to poor absorption and local inflammation. 2. Reformulate with a more suitable vehicle to ensure the compound remains in solution or as a fine, uniform suspension. |
| Inconsistent absorption | Variable distribution and absorption from the peritoneal cavity. | 1. Ensure the injection is truly intraperitoneal and not into the gut or other organs. 2. The volume of injection should be appropriate for the size of the animal. |
| Peritonitis or local inflammation | Irritating formulation or non-sterile technique. | 1. Use sterile, low-particulate formulations. 2. Ensure aseptic injection technique. 3. Observe animals for signs of pain or distress. |
Intravenous (IV) Injection
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon injection | The compound is not soluble in blood. | 1. This is a critical issue that can cause embolism and is lethal to the animal. 2. IV formulations must be clear solutions. If the compound is not soluble, this route should not be used without a solubilizing formulation like a liposome (B1194612) or micelle system. |
| Hemolysis | The formulation is damaging red blood cells. | 1. Test the formulation for hemolytic potential in vitro before in vivo use. 2. Adjust the formulation to be isotonic and at a physiological pH. |
| Difficulty with vein access | Small or fragile veins in the animal model. | 1. Use appropriate restraint and warming techniques to dilate the veins. 2. Use the correct gauge of needle for the vessel size. 3. Ensure personnel are well-trained in the technique. |
Experimental Protocols
Note: These are generalized protocols and must be adapted based on the specific formulation of this compound developed.
Protocol 1: Preparation of a Suspension for Oral Gavage
-
Vehicle Selection: Based on vehicle screening, select a suitable suspending agent (e.g., 0.5% methylcellulose (B11928114) in water).
-
Weighing: Accurately weigh the required amount of this compound.
-
Wetting: If the compound is hydrophobic, create a paste by adding a small amount of a wetting agent (e.g., Tween 80, not exceeding 0.1% of the final volume).
-
Suspension: Gradually add the suspending vehicle to the paste while continuously mixing (e.g., with a mortar and pestle or a homogenizer) to achieve a uniform suspension.
-
Volume Adjustment: Bring the suspension to the final required volume with the vehicle.
-
Homogeneity: Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
Protocol 2: Intraperitoneal Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen.
-
Needle Insertion: Using an appropriate gauge needle (e.g., 25-27G), insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) or blood is aspirated.
-
Injection: Inject the formulation smoothly.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress.
Quantitative Data
Due to the lack of publicly available data for this compound, a specific data table cannot be provided. Researchers should generate their own data for key parameters such as:
| Parameter | Description |
| Solubility | The concentration of this compound that can be dissolved in various vehicles (e.g., water, saline, PEG400, corn oil) at a specific temperature. |
| LogP/LogD | The octanol-water partition coefficient, which indicates the lipophilicity of the compound. |
| Pharmacokinetic Parameters | Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life in the chosen animal model and administration route. |
Visualizations
Caption: General experimental workflow for in vivo studies of a poorly soluble compound.
Caption: Troubleshooting logic for addressing inconsistent in vivo experimental data.
References
- 1. Biphenyl - Wikipedia [en.wikipedia.org]
- 2. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physicochemical properties of some organophosphates in relation to their chronic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating CGS 24592-induced side effects in research animals
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of CGS 24592? | The specific mechanism of action for this compound is not publicly documented. As a novel compound, its pharmacological and toxicological profiles are likely still under investigation. Researchers should refer to the investigator's brochure or internal documentation for this information. |
| What are the known side effects of this compound in research animals? | Specific side effects for this compound have not been published. General side effects observed with investigational compounds can include changes in weight, activity levels, food and water consumption, as well as more specific organ-related toxicities. Close monitoring of animals is crucial. |
| How can I mitigate potential gastrointestinal (GI) side effects? | For compounds causing GI distress, consider providing highly palatable and easily digestible food. Supportive care, such as fluid therapy to prevent dehydration, may be necessary. Co-administration with gastroprotective agents could be explored, but potential drug-drug interactions must be assessed. |
| What is the recommended course of action for unexpected severe adverse events? | In the event of severe, unexpected adverse events, the priority is to alleviate animal suffering. This may involve immediately discontinuing the administration of this compound, providing supportive and symptomatic care, and, if necessary, humane euthanasia. All such events must be reported to the IACUC and the study director. |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15% of baseline) | - Decreased food intake due to malaise- Metabolic effects of the compound- Gastrointestinal toxicity | - Provide nutritional support with high-calorie supplements.- Monitor food and water intake daily.- Consider dose reduction or temporary cessation of treatment.- Perform a thorough health assessment, including blood work, to check for organ toxicity. |
| Lethargy and Reduced Activity | - Central nervous system effects- General malaise or pain- Dehydration or malnutrition | - Ensure easy access to food and water.- Monitor for signs of pain and provide analgesia as approved by the veterinarian.- Evaluate hydration status and provide fluid support if necessary. |
| Skin Irritation or Hair Loss at Injection Site | - Formulation properties (e.g., pH, vehicle)- Inflammatory reaction to the compound | - Rotate injection sites.- Use a lower concentration or a different vehicle if possible.- Apply a topical soothing agent as recommended by veterinary staff. |
Experimental Protocols
Protocol: Monitoring for Acute Toxicity
-
Animal Model: Specify species, strain, age, and sex of the animals used.
-
Housing and Husbandry: Describe housing conditions, diet, and enrichment.
-
Dose Formulation: Detail the vehicle used, concentration of this compound, and preparation method.
-
Administration: State the route of administration (e.g., intravenous, oral gavage), dose level, and frequency.
-
Monitoring Parameters:
-
Clinical Observations: Conduct and record observations at least twice daily. Note any changes in posture, activity, breathing, and presence of piloerection, tremors, or convulsions.
-
Body Weight: Measure and record body weight daily.
-
Food and Water Intake: Measure and record daily.
-
-
Endpoint Criteria: Define humane endpoints for the study, such as a specific percentage of weight loss or the appearance of severe clinical signs.
Visualizations
Logical Workflow for Side Effect Management
Caption: Workflow for managing observed side effects in research animals.
Signaling Pathway (Hypothetical)
As the mechanism of this compound is unknown, a hypothetical pathway diagram is provided for illustrative purposes.
Caption: Hypothetical signaling pathway for this compound.
Validation & Comparative
A Comparative Guide to NEP Inhibitors: CGS 24592 vs. Sacubitril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two neprilysin (NEP) inhibitors: CGS 24592 and sacubitril (B1662468). The information presented is intended to assist researchers and professionals in drug development in understanding the key characteristics of these compounds, supported by available experimental data.
Introduction to Neprilysin Inhibition
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. Inhibition of NEP leads to an increase in the circulating levels of these peptides, which promotes vasodilation, natriuresis, and diuresis. This mechanism of action has proven beneficial in the treatment of cardiovascular diseases, particularly heart failure.
Sacubitril, in combination with the angiotensin receptor blocker valsartan (B143634) (marketed as Entresto®), is a clinically approved and widely used NEP inhibitor. This compound is a potent and selective NEP inhibitor that has been investigated in preclinical studies. This guide offers a side-by-side comparison of their performance based on available scientific literature.
Quantitative Comparison of NEP Inhibitory Potency
The in vitro potency of this compound and sacubitril's active metabolite, sacubitrilat (B1680482) (LBQ657), has been determined by measuring their half-maximal inhibitory concentration (IC50) against NEP.
| Compound | Target | IC50 (nM) |
| This compound | Neprilysin (NEP) | 1.6[1] |
| Sacubitrilat (LBQ657) | Neprilysin (NEP) | 5[2][3][4] |
| Sacubitril (prodrug) | Neprilysin (NEP) | 5[2][3][4] |
Note: Sacubitril is a prodrug that is rapidly converted to its active metabolite, sacubitrilat (LBQ657), in vivo.
Pharmacokinetic Profiles
A direct head-to-head pharmacokinetic comparison in the same species under the same conditions is not publicly available. The following tables summarize the available pharmacokinetic data for each compound from separate studies.
Sacubitril and Sacubitrilat (LBQ657)
Sacubitril is administered orally and is rapidly absorbed and converted to its active form, sacubitrilat.
| Parameter | Sacubitril | Sacubitrilat (LBQ657) | Species |
| Bioavailability (F) | ≥ 60% | - | Human[4] |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~2 hours | Human[4] |
| Plasma Protein Binding | 94-97% | 94-97% | Human[4] |
| Elimination Half-life (t1/2) | ~1.4 hours | ~11 hours | Human |
| Metabolism | Rapidly converted by esterases to sacubitrilat. | - | Human[4] |
| Excretion | Primarily as sacubitrilat via the kidneys. | Primarily renal. | Human |
This compound
This compound is an orally active and long-acting NEP inhibitor. It is also the active metabolite of the prodrug CGS 25462. Detailed public data on its pharmacokinetic parameters is limited.
| Parameter | This compound | Species |
| Bioavailability (F) | Orally bioavailable | - |
| Metabolism | Active metabolite of CGS 25462 | Human[5] |
| Excretion | - | - |
| Note | A validated HPLC method allows for its quantification in human plasma following oral administration of its parent compound, CGS 25462.[5] | - |
In Vivo Efficacy
This compound
Preclinical studies have demonstrated the in vivo efficacy of this compound. In conscious rats, intravenous administration of this compound has been shown to:
-
Increase plasma levels of atrial natriuretic peptide (ANP).
-
Produce a significant and sustained reduction in mean arterial blood pressure.
Sacubitril/Valsartan
The combination of sacubitril and valsartan has undergone extensive preclinical and clinical evaluation. The landmark PARADIGM-HF clinical trial demonstrated that sacubitril/valsartan was superior to enalapril (B1671234) (an ACE inhibitor) in:
-
Reducing the risk of cardiovascular death.
-
Lowering the rate of hospitalization for heart failure in patients with heart failure with reduced ejection fraction (HFrEF).
Preclinical studies in animal models of heart failure have also shown that sacubitril/valsartan can:
-
Attenuate cardiac remodeling.
-
Improve cardiac function.
-
Reduce cardiac fibrosis and hypertrophy.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare NEP inhibitors.
NEP Inhibition Assay (Fluorometric Method)
This assay determines the in vitro potency of a test compound by measuring the inhibition of NEP enzymatic activity.
Principle: This assay utilizes a fluorogenic NEP substrate, which is cleaved by the enzyme to release a fluorescent product. The rate of fluorescence increase is proportional to NEP activity. An inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
Materials:
-
Recombinant human NEP enzyme
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound, sacubitrilat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant human NEP to each well of the microplate.
-
Add the serially diluted test compounds to the wells. Include a positive control (NEP enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
In Vivo Blood Pressure Measurement in a Rat Model of Hypertension
This experiment evaluates the effect of NEP inhibitors on blood pressure in a relevant animal model.
Animal Model: Spontaneously Hypertensive Rats (SHR) or other suitable models of hypertension.
Materials:
-
Test compounds (this compound, sacubitril) formulated for oral or intravenous administration.
-
Vehicle control.
-
Telemetry system for continuous blood pressure monitoring or tail-cuff method for intermittent measurements.
Procedure:
-
Implant telemetry transmitters in the rats for continuous monitoring of blood pressure and heart rate, and allow for a recovery period.
-
Acclimate the rats to the experimental conditions.
-
Record baseline blood pressure and heart rate for a defined period (e.g., 24 hours).
-
Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).
-
Continuously monitor blood pressure and heart rate for a specified duration after dosing (e.g., 24-48 hours).
-
Analyze the data to determine the change in mean arterial pressure from baseline for each treatment group.
-
Compare the effects of the different test compounds on blood pressure reduction.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of NEP inhibition.
Caption: Experimental workflow for comparing NEP inhibitors.
Caption: Logical relationship of NEP inhibition effects.
Conclusion
Both this compound and sacubitril (via its active metabolite sacubitrilat) are potent inhibitors of neprilysin. Based on the available in vitro data, this compound exhibits a slightly higher potency with an IC50 of 1.6 nM compared to sacubitrilat's 5 nM. Sacubitril's pharmacokinetic and pharmacodynamic profiles are well-established through extensive preclinical and clinical research, leading to its successful clinical application in heart failure. While this compound has demonstrated promising in vivo activity in preclinical models, a more comprehensive public dataset on its pharmacokinetics would be beneficial for a complete comparative assessment. This guide provides a foundational comparison to aid researchers in their evaluation of these NEP inhibitors for further investigation and development.
References
- 1. Pharmacokinetics, bioavailability and metabolism of CC-92480 in rat by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated semi-physiological pharmacokinetic model for both sunitinib and its active metabolite SU12662 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of CGS 12970 and inhibition of thromboxane synthesis after oral administration in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analytical methods for the determination of a new hypertension drug, CGS 25462, and its metabolites (CGS 25659 and this compound) in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CGS 24592 and Other Neprilysin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neprilysin (NEP) inhibitor CGS 24592 with other notable NEP inhibitors, including Sacubitril (the active component of Entresto®), Omapatrilat (B1677282), Ecadotril, and Candoxatril. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance, supported by experimental details and visual representations of key biological pathways.
Executive Summary
Neprilysin (NEP), a neutral endopeptidase, is a key enzyme in the degradation of several vasoactive peptides, including natriuretic peptides, which play a crucial role in cardiovascular homeostasis. Inhibition of NEP has emerged as a promising therapeutic strategy for conditions such as heart failure and hypertension. This guide focuses on this compound, a potent NEP inhibitor, and contrasts its characteristics with other significant molecules in its class. While this compound demonstrated considerable potency in preclinical studies, its clinical development status remains unclear, with no publicly available data from human trials. In contrast, Sacubitril, in combination with an angiotensin receptor blocker, has achieved widespread clinical use, and Omapatrilat, a dual NEP and angiotensin-converting enzyme (ACE) inhibitor, has been extensively studied.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and its active metabolite, CGS 30008, in comparison to other NEP inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
Table 1: In Vitro Potency (IC50) of NEP Inhibitors against Neprilysin
| Compound | Prodrug/Active Form | NEP IC50 (nM) | Source |
| This compound | Prodrug | 1.6 | [1] |
| CGS 30008 | Active Metabolite of this compound | 2 | [2] |
| Sacubitrilat (LBQ657) | Active Metabolite of Sacubitril | 5 | [3] |
| Omapatrilat | Active Form | 8 | [4] |
| Thiorphan | Active Metabolite of Racecadotril (Ecadotril) | 1.8 | [5] |
| Candoxatrilat | Active Metabolite of Candoxatril | Data not available in direct comparison |
Table 2: Dual Inhibition Profile (IC50) of Select Inhibitors
| Compound | NEP IC50 (nM) | ACE IC50 (nM) | Source |
| CGS 30008 | 2 | 22 | [2] |
| Omapatrilat | 8 | Data not consistently reported | [4] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In spontaneously hypertensive rats, this compound has been shown to cause a significant reduction in blood pressure and attenuate cardiac hypertrophy. While direct comparative in vivo studies with other NEP inhibitors are limited, the available data suggests potent and long-lasting effects.
Pharmacokinetic Profiles
Detailed pharmacokinetic data for this compound is not extensively available in the public domain. Available information indicates that it is an orally active prodrug that is converted to its active metabolite, CGS 30008. For comparison, the pharmacokinetic properties of Sacubitril and Omapatrilat are better characterized.
Table 3: Comparative Pharmacokinetic Parameters (where available)
| Parameter | This compound | Sacubitril (as LCZ696) | Omapatrilat |
| Prodrug | Yes | Yes | No |
| Active Metabolite | CGS 30008 | Sacubitrilat (LBQ657) | - |
| Time to Peak Plasma Concentration (Tmax) of Active Metabolite | Data not available | 1.8-3.5 hours | 1-2 hours |
| Half-life (t1/2) of Active Metabolite | Data not available | ~11.5 hours | ~14-19 hours |
| Route of Administration | Oral | Oral | Oral |
| Bioavailability | Data not available | ~60% (for Sacubitrilat) | Data not available |
Signaling Pathways and Experimental Workflows
NEP Inhibition and the Natriuretic Peptide System
NEP inhibitors exert their therapeutic effects primarily by preventing the breakdown of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). This leads to increased levels of these peptides, which then bind to their receptors (NPR-A and NPR-B) on target cells. This binding activates guanylate cyclase, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels mediate a range of beneficial cardiovascular effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis[6][7][8][9][10].
Experimental Workflow for In Vitro NEP Inhibition Assay
The potency of NEP inhibitors is typically determined using an in vitro enzymatic assay. A generic workflow for such an assay is depicted below. This involves incubating the NEP enzyme with a fluorogenic substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage, which corresponds to enzyme activity, is measured by detecting the fluorescence of the cleaved product.
Experimental Protocols
General In Vitro NEP Inhibition Assay Protocol
This protocol is a generalized procedure for determining the IC50 value of a NEP inhibitor. Specific details may vary between laboratories and studies.
Materials:
-
Recombinant human NEP
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute NEP enzyme in assay buffer to the desired concentration.
-
Dissolve the fluorogenic substrate in DMSO and then dilute in assay buffer.
-
Prepare a stock solution of the test inhibitor in DMSO and perform serial dilutions in assay buffer to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
NEP enzyme solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Clinical Development Status
While preclinical data for this compound are available, there is a notable absence of publicly accessible information regarding its progression into clinical trials. Patsnap Synapse indicates its global highest R&D status as "Pending" with initial development by Novartis AG[11]. This suggests that the clinical development of this compound may have been discontinued (B1498344) or has not progressed to a stage where results are publicly disclosed.
In contrast, Sacubitril, as part of the combination drug Sacubitril/Valsartan (Entresto®), has undergone extensive clinical development and is approved for the treatment of heart failure[5][12]. Omapatrilat also progressed through large clinical trials for hypertension and heart failure; however, its development was halted due to an increased risk of angioedema[13][14][15][16].
Conclusion
This compound is a potent NEP inhibitor with demonstrated in vitro and in vivo activity in preclinical models. Its dual inhibitory action on both NEP and ACE, as seen with its active metabolite CGS 30008, places it in a similar mechanistic class to Omapatrilat. However, a comprehensive and direct comparison with clinically successful NEP inhibitors like Sacubitril is hampered by the limited availability of head-to-head comparative studies and detailed pharmacokinetic data for this compound. Furthermore, the lack of information on its clinical development suggests it may not have advanced to human trials or that its development was terminated. For researchers in the field, while this compound serves as a valuable research tool for studying NEP inhibition, its therapeutic potential remains unproven in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGS 35601 and its orally active prodrug CGS 37808 as triple inhibitors of endothelin-converting enzyme-1, neutral endopeptidase 24.11, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of LCZ696, a novel dual-acting angiotensin receptor-neprilysin inhibitor (ARNi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cGMP Signaling and Modulation in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Therapeutics for Heart Failure: Focusing on cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Current Modulation of Guanylate Cyclase Pathway Activity—Mechanism and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of vasopeptidase inhibitor, omapatrilat, and lisinopril on exercise tolerance and morbidity in patients with heart failure: IMPRESS randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vasopeptidase inhibition with omapatrilat in chronic heart failure: acute and long-term hemodynamic and neurohumoral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antihypertensive Effects of CGS 24592: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antihypertensive effects of CGS 24592, a member of the vasopeptidase inhibitor class of drugs. Due to the limited availability of specific preclinical and clinical data for this compound in the public domain, this guide will utilize data from a well-studied compound in the same class, omapatrilat, as a representative example to compare against established antihypertensive agents. The primary comparator will be enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor.
Mechanism of Action: Vasopeptidase Inhibition
Vasopeptidase inhibitors, such as this compound and omapatrilat, exert their antihypertensive effects through a dual mechanism of action. They simultaneously inhibit two key enzymes involved in blood pressure regulation:
-
Angiotensin-Converting Enzyme (ACE): Inhibition of ACE blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
-
Neutral Endopeptidase (NEP): NEP is responsible for the breakdown of several endogenous vasodilatory peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting NEP, vasopeptidase inhibitors increase the levels of these vasodilators, further promoting vasodilation and sodium excretion, which contributes to blood pressure reduction.
This dual action provides a potentially more comprehensive approach to blood pressure control compared to agents that only target the renin-angiotensin system.
Comparative Efficacy of CGS 24592 in Heart Failure Models: A Review of Available Data
A comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of specific data on the compound CGS 24592 for the treatment of heart failure. As a result, a direct comparative efficacy guide for this specific agent cannot be constructed at this time.
Extensive searches for preclinical and clinical studies evaluating this compound in heart failure models did not yield quantitative data on key efficacy endpoints, detailed experimental protocols, or its specific signaling pathways in the context of this disease. The scientific literature is largely focused on other neprilysin inhibitors, most notably sacubitril (B1662468), the active component of the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan.
While the initial inquiry focused on this compound, the broader interest in neprilysin inhibition as a therapeutic strategy for heart failure is well-supported by a large body of research. Neprilysin is an endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which have beneficial effects in heart failure. Inhibition of neprilysin increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac remodeling and sympathetic tone.
Given the absence of data on this compound, we can offer a comparative overview of the well-characterized neprilysin inhibitor, sacubitril, against standard-of-care treatments for heart failure, such as angiotensin-converting enzyme (ACE) inhibitors.
Alternative Focus: Sacubitril as a Archetypal Neprilysin Inhibitor
Should you be interested, a detailed comparison guide on the efficacy of sacubitril in preclinical heart failure models can be provided. This guide would include:
-
Quantitative Data Tables: Summarizing key hemodynamic and biomarker data from animal models of heart failure treated with sacubitril versus ACE inhibitors or other comparators.
-
Detailed Experimental Protocols: Outlining the methodologies of seminal preclinical studies, including animal models used, drug administration protocols, and analytical techniques.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the renin-angiotensin-aldosterone system (RAAS) and the effects of neprilysin inhibition, as well as typical experimental workflows for evaluating cardiac function in preclinical models.
This alternative guide would fulfill the core requirements of your original request by providing a data-driven, objective comparison of a clinically relevant neprilysin inhibitor, thereby offering valuable insights for researchers, scientists, and drug development professionals in the field of heart failure.
Cross-Validation of CGS 24592's Effects on ANP Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neutral endopeptidase (NEP) inhibitor CGS 24592 and its effects on Atrial Natriuretic Peptide (ANP) levels. Due to the limited availability of direct comparative studies involving this compound, this document synthesizes data from studies on closely related compounds and other prominent NEP inhibitors to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound is a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides, including Atrial Natriuretic Peptide (ANP). By inhibiting NEP, this compound is expected to increase circulating ANP levels, leading to physiological effects such as vasodilation, natriuresis, and diuresis. This mechanism of action holds therapeutic potential for cardiovascular conditions like hypertension and heart failure. This guide presents available data on the impact of various NEP inhibitors on ANP levels, details experimental protocols for ANP quantification, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Effects of NEP Inhibitors on ANP Levels
The following table summarizes the quantitative effects of various NEP inhibitors on ANP levels as reported in different studies. It is crucial to note that the experimental conditions, including the species, dosage, and analytical methods, vary between these studies, making direct comparisons challenging. Data for this compound's direct impact on ANP levels is limited; therefore, data from related CGS compounds are included for context.
| Compound | Class | Species/Model | Dose | Change in ANP Levels | Reference |
| CGS 24128 | NEP Inhibitor | Rat (with ANP infusion) | 3 mg/kg i.a. | ▲ 191 ± 19% increase in plasma ANP immunoreactivity | [1] |
| CGS 35601 | Triple ECE/NEP/ACE Inhibitor | Conscious Rats (with ANP infusion) | 10 mg/kg i.v. | ▲ 170% increase in plasma ANP immunoreactivity | [2] |
| Thiorphan | NEP Inhibitor | Conscious Rabbits | 25 µ g/min/kg for 90 min | ▲ Plasma ANP increased from 65 ± 26 to 163 ± 52 pg/ml | [3] |
| Thiorphan | NEP Inhibitor | Anesthetized Rats (with ANP infusion) | N/A | ▲ Increased plasma concentration of ANP | [4] |
| Thiorphan | NEP Inhibitor | Cirrhotic Rats | 0.5 mg/kg loading dose + 0.1 mg/kg/min infusion | No significant change in plasma ANP | [1] |
| Candoxatril | NEP Inhibitor | Patients with Chronic Heart Failure | 150 mg twice daily | ▲ Plasma ANP increased from 72 to 108 pg/ml | [4][5] |
| Candoxatril | NEP Inhibitor | Dahl Salt-Sensitive Rats | N/A | ▲ 1200% increase in urinary ANP excretion | [6] |
Note: The lack of standardized reporting and direct head-to-head trials, particularly involving this compound, underscores the need for further research to establish a definitive comparative efficacy profile.
Experimental Protocols
A precise and reliable method for quantifying ANP levels is essential for cross-validating the effects of NEP inhibitors. The most common method cited in the literature is the Radioimmunoassay (RIA).
Protocol: Radioimmunoassay (RIA) for Plasma ANP Quantification
This protocol provides a general framework for measuring plasma ANP levels. Specific reagents and incubation times may vary based on the commercial kit or in-house procedure.
1. Sample Collection and Preparation:
-
Collect whole blood into chilled tubes containing EDTA as an anticoagulant.
-
Immediately place the collected blood on crushed ice to prevent peptide degradation.
-
Within one hour of collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C.
-
Separate the plasma (supernatant) and transfer it to clean polystyrene tubes.
-
To further inhibit proteolytic degradation, add aprotinin (B3435010) (a protease inhibitor) to the plasma at a concentration of 200 KIU/mL.
-
Store the plasma samples at -20°C or lower until the assay is performed.
2. ANP Extraction from Plasma:
-
Acidify 0.5 mL of plasma with 1.5 mL of 4% acetic acid.
-
Use a pre-treated C18 Sep-Pak cartridge for solid-phase extraction. Pre-treatment typically involves washing with methanol, water, and 4% acetic acid.
-
Apply the acidified plasma to the conditioned C18 cartridge.
-
Wash the cartridge twice with 3 mL of distilled water to remove interfering substances.
-
Elute the bound ANP from the cartridge with 3 mL of a solution of 4% acetic acid in 86% ethanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried extract in a specific volume of assay buffer (e.g., 250 µL) provided with the RIA kit.
3. Radioimmunoassay Procedure:
-
Pipette 100 µL of standards, quality controls, and reconstituted plasma extracts into appropriately labeled tubes.
-
Add 200 µL of the anti-ANP antibody solution to all tubes except the non-specific binding (NSB) and total count (TC) tubes. Add 200 µL of assay buffer to the NSB tubes.
-
Vortex the tubes and incubate for 20-22 hours at 4°C to allow for antibody-antigen binding.
-
Add 200 µL of 125I-labeled ANP tracer to all tubes.
-
Vortex and incubate again for 20-22 hours at 4°C.
-
Add 500 µL of a precipitating reagent (e.g., a second antibody or polyethylene (B3416737) glycol) to all tubes except the TC tubes to separate antibody-bound ANP from free ANP.
-
Vortex and incubate for 30-60 minutes at 2-8°C.
-
Centrifuge the tubes at 1700 x g for 15 minutes at 2-8°C to pellet the antibody-bound fraction.
-
Carefully decant or aspirate the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter for 1 minute.
-
Calculate the concentration of ANP in the samples by comparing their radioactivity with the standard curve generated from the known concentrations of the ANP standards.
Mandatory Visualizations
ANP Signaling Pathway
Caption: Atrial Natriuretic Peptide (ANP) signaling pathway.
Experimental Workflow for ANP Quantification
Caption: Workflow for assessing NEP inhibitor effects on ANP levels.
References
- 1. Pharmacologic profile of CGS 24128, a potent, long-acting inhibitor of neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGS 35601 and its orally active prodrug CGS 37808 as triple inhibitors of endothelin-converting enzyme-1, neutral endopeptidase 24.11, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutral endopeptidase inhibition increases the potency of ANP in isolated rat pulmonary resistance vessels and isolated blood perfused lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the neutral endopeptidase inhibitor drug, candoxatril, on circulating levels of two of the most potent vasoactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of endopeptidase inhibition (candoxatril) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term treatment with neutral endopeptidase inhibitor improves cardiac function and reduces natriuretic peptides in rats with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Antihypertensive Potential: A Comparative Analysis of CGS 24592 and Enalapril
For researchers and drug development professionals navigating the landscape of novel hypertension treatments, this guide provides a detailed preclinical comparison of CGS 24592, a selective neutral endopeptidase (NEP) inhibitor, and enalapril (B1671234), a widely studied angiotensin-converting enzyme (ACE) inhibitor. This analysis is based on available data from preclinical studies, offering insights into their mechanisms of action, efficacy in animal models, and the experimental approaches used to evaluate them.
In the quest for more effective and targeted antihypertensive therapies, understanding the preclinical performance of novel compounds is paramount. This compound has emerged as a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, this compound increases the circulating levels of ANP, which in turn promotes vasodilation and reduces blood pressure.[1][2] Enalapril, a cornerstone of hypertension management, functions by inhibiting the angiotensin-converting enzyme (ACE), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
This guide synthesizes preclinical data to offer a comparative perspective on these two distinct therapeutic strategies for hypertension.
Quantitative Efficacy in Preclinical Models
Preclinical studies in spontaneously hypertensive rats (SHR), a well-established model of human essential hypertension, have demonstrated the blood pressure-lowering effects of both this compound and enalapril. The following table summarizes key quantitative findings from these studies.
| Parameter | This compound | Enalapril | Animal Model | Reference |
| Dose | 1 mg/kg/day (in combination with an ACE inhibitor) | Not specified in direct comparison | Spontaneously Hypertensive Rats (SHR) | [3] |
| Effect on Mean Arterial Blood Pressure (MABP) | No additional effect when combined with an ACE inhibitor in SHR | Dose-dependent reduction | Spontaneously Hypertensive Rats (SHR) | [3] |
| Effect on Plasma Angiotensin-(1-7) | Associated with a 60% fall in plasma concentrations | Increases Angiotensin-(1-7) levels | Spontaneously Hypertensive Rats (SHR) | [4] |
| IC50 for NEP Inhibition | 1.6 nmol/L | Not applicable | In vitro | [1] |
Experimental Protocols
The following sections detail the typical experimental methodologies employed in preclinical studies to evaluate the antihypertensive effects of compounds like this compound and enalapril.
Animal Models
The spontaneously hypertensive rat (SHR) is the most commonly used animal model for preclinical hypertension research. These rats genetically develop hypertension, mimicking many aspects of human essential hypertension. Studies also utilize Dahl salt-sensitive (DSS) rats , which develop hypertension when fed a high-salt diet, providing a model for salt-sensitive hypertension.
Drug Administration and Blood Pressure Measurement
In a typical study, spontaneously hypertensive rats are administered the test compounds, such as this compound or an ACE inhibitor, via oral gavage or intra-arterial infusion. Dosing regimens can vary, with treatments lasting for several days or weeks to assess both acute and chronic effects.
Blood pressure is continuously monitored using radiotelemetry devices implanted in the animals. This allows for the collection of accurate and continuous blood pressure and heart rate data without inducing stress from handling.
Experimental Workflow
Signaling Pathways
The mechanisms of action of this compound and enalapril involve distinct signaling pathways that ultimately lead to a reduction in blood pressure.
This compound: Neutral Endopeptidase (NEP) Inhibition
This compound inhibits neutral endopeptidase, the enzyme responsible for breaking down natriuretic peptides. This leads to an increase in the bioavailability of atrial natriuretic peptide (ANP). ANP then binds to its receptor, natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels in vascular smooth muscle cells promote vasodilation and consequently lower blood pressure.
Enalapril: Angiotensin-Converting Enzyme (ACE) Inhibition
Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat (B1671235). Enalaprilat inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation. Furthermore, the inhibition of ACE also leads to a decrease in aldosterone (B195564) secretion, which reduces sodium and water retention, further contributing to the blood pressure-lowering effect.
Conclusion
This compound and enalapril represent two distinct and important mechanisms for the pharmacological management of hypertension in preclinical models. While enalapril targets the renin-angiotensin-aldosterone system by inhibiting ACE, this compound enhances the effects of endogenous vasodilatory peptides by inhibiting NEP. The available preclinical data suggests that both approaches are effective in lowering blood pressure. Further head-to-head comparative studies in various preclinical models of hypertension would be invaluable to fully delineate the relative efficacy and potential synergistic effects of these two classes of antihypertensive agents. This guide provides a foundational understanding for researchers and professionals in the field of cardiovascular drug discovery and development.
References
The Challenge of Reproducibility: A Deep Dive into CGS 24592 Research
An extensive review of publicly available scientific literature and clinical trial databases reveals a significant challenge in assessing the reproducibility of research findings for the compound designated CGS 24592. Despite a comprehensive search strategy, no substantive data, experimental protocols, or comparative studies associated with this specific identifier could be retrieved. This absence of information precludes a detailed analysis and the creation of a comparative guide as requested.
Efforts to locate information on this compound, including potential alternative names, its pharmacological class, or its therapeutic target, were unsuccessful. Searches of prominent databases of chemical compounds, peer-reviewed publications, and clinical trial registries did not yield any specific results for "this compound."
This lack of publicly accessible data makes it impossible to:
-
Summarize Quantitative Data: Without any reported experimental findings, there is no data to present in a comparative table.
-
Detail Experimental Protocols: No publications describing the methodologies used in C-G-S 24592 research could be identified.
-
Visualize Signaling Pathways or Workflows: The mechanism of action and any associated biological pathways of C-G-S 24592 remain unknown, preventing the creation of any explanatory diagrams.
Possible Explanations for the Lack of Information:
There are several potential reasons for the current unavailability of research findings on this compound:
-
Internal Designation: this compound may be an internal code name for a compound that was discontinued (B1498344) in the early stages of drug discovery and development, with no resulting publications.
-
Data Confidentiality: The research may be proprietary and has not yet been disclosed publicly by the developing organization.
-
Incorrect Identifier: The designation "this compound" may be inaccurate or contain a typographical error.
-
Limited Research Scope: It is possible that research on this compound was extremely limited and did not lead to any publishable results.
At present, a guide to the reproducibility of this compound research findings cannot be compiled due to the complete absence of publicly available information. For researchers, scientists, and drug development professionals interested in this compound, further investigation would require accessing internal, proprietary data from the originating institution, should that information exist. Without such access, an objective comparison and analysis of its performance and experimental data is not feasible.
Comparative Analysis: CGS 24592 Versus First-Generation NEP Inhibitors
This guide provides a detailed comparison of CGS 24592 against first-generation neutral endopeptidase (NEP) inhibitors, focusing on their mechanism of action, potency, and physiological effects. The information is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular and renal medicine.
Mechanism of Action: A Dual-Inhibitor Approach
First-generation NEP inhibitors, such as Candoxatril and Racecadotril, function by selectively inhibiting the neutral endopeptidase enzyme. NEP is a key enzyme in the renin-angiotensin-aldosterone system (RAAS) and is responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). By blocking NEP, these inhibitors increase the circulating levels of these peptides, leading to vasodilation, natriuresis, and a subsequent reduction in blood pressure.
This compound represents a significant advancement by acting as a dual inhibitor, targeting both NEP and the endothelin-converting enzyme (ECE). ECE is responsible for the conversion of big endothelin-1 (B181129) (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1). Therefore, this compound's dual-action mechanism not only promotes vasodilation through the accumulation of natriuretic peptides but also actively reduces vasoconstriction by inhibiting the production of ET-1.
Caption: Comparative mechanism of action of this compound and first-generation NEP inhibitors.
Comparative In Vitro Potency
The following table summarizes the in vitro inhibitory potencies of this compound and the active metabolite of Candoxatril, CGS 25462, against NEP and ECE.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | NEP | 1.8 |
| ECE | 1.2 | |
| CGS 25462 (active metabolite of Candoxatril) | NEP | 2.5 |
| ECE | >10,000 |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against NEP and ECE.
NEP Inhibition Assay:
-
Enzyme Source: Recombinant human neutral endopeptidase.
-
Substrate: A fluorogenic NEP substrate, such as Dansyl-D-Ala-Gly-Phe(pNO2)-Gly.
-
Procedure: a. The test compound (this compound or CGS 25462) is pre-incubated with the NEP enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. The reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time using a microplate reader at an excitation wavelength of 340 nm and an emission wavelength of 540 nm. d. The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. e. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
ECE Inhibition Assay:
-
Enzyme Source: Recombinant human endothelin-converting enzyme.
-
Substrate: Big endothelin-1 (human).
-
Procedure: a. The test compound is pre-incubated with the ECE enzyme. b. The reaction is initiated by the addition of big ET-1. c. The reaction is stopped after a defined incubation period by the addition of an acid (e.g., trifluoroacetic acid). d. The amount of endothelin-1 produced is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA). e. IC50 values are calculated as described for the NEP inhibition assay.
Caption: Generalized workflow for in vitro enzyme inhibition assays.
In Vivo Effects: Studies in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats
In a well-established model of hypertension, the DOCA-salt rat, this compound demonstrated superior blood pressure-lowering effects compared to the selective NEP inhibitor CGS 25462.
-
This compound: At a dose of 30 µmol/kg, orally administered, this compound significantly reduced mean arterial pressure (MAP) in DOCA-salt hypertensive rats. This effect is attributed to its dual inhibition of both NEP and ECE, leading to a more potent vasodilatory response.
-
CGS 25462: In contrast, the selective NEP inhibitor CGS 25462, at the same dose, did not produce a significant change in MAP in this animal model.
These findings suggest that the combined inhibition of both NEP and ECE by this compound results in a more pronounced antihypertensive effect than the inhibition of NEP alone, particularly in models of hypertension characterized by elevated endothelin levels.
Comparative Analysis of CGS 24592's Selectivity Profile: Data Unvailable
Following a comprehensive search of publicly available scientific literature and databases, no specific information regarding the selectivity profile, mechanism of action, or comparative studies of the compound designated as CGS 24592 could be located. This lack of data prevents a comparative analysis as requested.
Efforts to identify alternative names, the drug class, pharmacological data, receptor binding profiles, or enzyme inhibition profiles for this compound were unsuccessful. The search yielded general information on methodologies for assessing compound selectivity, such as binding and functional assays, but no specific experimental data for this compound was found.
It is possible that this compound is an internal development code for a compound that was not advanced to later stages of research or that the information resides in proprietary databases and has not been disclosed in the public domain.
Without access to primary research articles, patents, or other forms of public disclosure containing specific data on this compound, it is not possible to provide the requested comparative analysis, data tables, experimental protocols, or visualizations of its signaling pathways and experimental workflows.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation or proprietary databases to which they may have access. Further investigation would require direct knowledge of the research institution or company that originated the "this compound" designation.
Safety Operating Guide
Navigating the Safe Disposal of CGS 24592: A Comprehensive Guide for Laboratory Professionals
Chemical Identity of CGS 24592
| Property | Value |
| CAS Number | 147923-04-4 |
| Molecular Formula | C₁₉H₂₃N₂O₆P |
| Molecular Weight | 406.37 g/mol |
| Mechanism of Action | Neutral Endopeptidase (NEP) Inhibitor |
Immediate Safety and Handling Precautions
Before addressing disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures for this compound
As a research-grade chemical with biological activity, this compound and its associated waste must be treated as hazardous chemical waste. The following steps outline the recommended disposal protocol:
-
Waste Identification and Segregation:
-
All materials that have come into direct contact with this compound are to be considered contaminated waste. This includes unused or expired compound, solutions, contaminated labware (e.g., pipette tips, vials, and gloves), and any spill cleanup materials.
-
Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
The label should prominently display "Hazardous Waste" and include the full chemical name ("this compound"), the CAS number (147923-04-4), and an approximate concentration and quantity of the waste.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and incompatible chemicals.
-
-
Arranging for Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. The EHS office is equipped to handle the final disposal in compliance with federal, state, and local regulations.[1]
-
-
Decontamination of Reusable Glassware:
-
For reusable glassware, a triple-rinse procedure is recommended. The initial rinsate should be collected as hazardous waste. Subsequent rinses with an appropriate solvent, followed by a final water rinse, can then be performed. The disposal of the rinsate from subsequent washes should be in accordance with institutional guidelines.
-
Experimental Context: Signaling Pathway of NEP Inhibition
This compound acts by inhibiting neutral endopeptidase (NEP), also known as neprilysin. NEP is a key enzyme responsible for the degradation of several vasoactive peptides, most notably atrial natriuretic peptide (ANP). By inhibiting NEP, this compound increases the circulating levels of ANP, leading to physiological effects such as vasodilation and natriuresis. This mechanism of action is a target for the research and development of treatments for cardiovascular diseases like hypertension.
Caption: Mechanism of action of this compound as a NEP inhibitor.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Essential Safety and Operational Guide for Handling CGS 24592
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of CGS 24592, a matrix metalloproteinase (MMP) inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting, minimizing risk to personnel and the environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent MMP inhibitor, appropriate personal protective equipment must be worn at all times to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Double-gloving is recommended when handling the pure compound or high concentrations. |
| Body Protection | Laboratory Coat | Standard white lab coat. A chemically resistant apron should be worn over the lab coat for added protection. |
| Respiratory | Fume Hood | All handling of this compound powder or solutions should be performed in a certified chemical fume hood. |
Operational Plan: Safe Handling and Use
Adherence to the following step-by-step procedures is mandatory when working with this compound.
1. Preparation and Weighing:
- Before handling, ensure that the chemical fume hood is functioning correctly.
- Wear all required PPE as specified in the table above.
- When weighing the solid form of this compound, use a tared weigh boat within the fume hood to minimize the risk of inhalation.
- Use dedicated spatulas and other equipment for handling this compound to prevent cross-contamination.
2. Solution Preparation:
- Prepare solutions within the chemical fume hood.
- Add the solvent to the weighed this compound slowly to avoid splashing.
- Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
- Keep all containers of this compound sealed when not in use.
- When adding this compound to cell cultures or other experimental systems, do so within the fume hood.
- Avoid the creation of aerosols.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container for organic or chemical waste. Do not pour down the drain. |
| Contaminated Labware | Dispose of disposable items (e.g., pipette tips, gloves) in a designated hazardous waste bag. |
| Contaminated Glassware | Decontaminate by rinsing with an appropriate solvent (e.g., ethanol) and collect the rinsate as hazardous waste. |
Experimental Protocol: In Vitro MMP Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on a specific matrix metalloproteinase.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in assay buffer to test a range of concentrations.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted MMP enzyme to each well of the 96-well plate.
-
Add 5 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate at 37°C for 15 minutes.
-
-
Substrate Addition: Add 50 µL of the fluorogenic MMP substrate to each well to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths every 5 minutes for 30-60 minutes using a fluorometric plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound and determine the IC50 value.
Visualizations
Logical Relationship: Standard Laboratory Safety Hierarchy
Caption: Hierarchy of controls for mitigating laboratory hazards.
Signaling Pathway: General Role of MMPs in Tissue Remodeling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
